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  • Product: N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Core Science & Biosynthesis

Foundational

Technical Monograph: Chemical & Functional Profile of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Executive Summary This technical guide provides a comprehensive analysis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , a pyridazinone derivative serving as a critical pharmacophore in medicinal chemistry. Belong...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , a pyridazinone derivative serving as a critical pharmacophore in medicinal chemistry. Belonging to the class of 3-oxo-2,3-dihydropyridazines (often chemically equivalent to 6-oxo-1,6-dihydropyridazines depending on numbering conventions), this scaffold exhibits unique tautomeric stability and hydrogen-bonding capabilities. It is increasingly recognized for its utility in designing inhibitors for JNK2 (c-Jun N-terminal kinase 2) and CB2 (cannabinoid receptor type 2) pathways.

Structural Dynamics & Tautomeric Equilibrium

Lactam-Lactim Tautomerism

The core stability of this molecule dictates its reactivity. The pyridazinone ring exists in a tautomeric equilibrium between the lactam (6-oxo) and lactim (6-hydroxy) forms.

  • Dominant Species: In solution (polar solvents like DMSO, MeOH) and the solid state, the lactam (oxo) form predominates. This is driven by the preservation of amide-like resonance stability within the ring and the high energetic cost of disrupting the carbonyl bond to form the heteroaromatic hydroxyl species.

  • Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) require specific hard electrophiles or silver salts, whereas standard conditions favor N-alkylation at the N1 position.

Molecular Visualization

The following diagram illustrates the tautomeric shift and the subsequent regioselective alkylation potential, a critical consideration for derivative synthesis.

Tautomerism Lactam Lactam Form (Major) (6-oxo-1,6-dihydro) Lactim Lactim Form (Minor) (6-hydroxy) Lactam->Lactim Tautomerization (Kd << 1) N_Alk N-Alkylated Product (Thermodynamic) Lactam->N_Alk R-X / Base (e.g., K2CO3) O_Alk O-Alkylated Product (Kinetic/Hard Electrophile) Lactim->O_Alk Ag2CO3 / R-X

Figure 1: Tautomeric equilibrium favoring the 6-oxo species and divergent alkylation pathways.

Physicochemical Profile

The following data characterizes the core N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold. Data is synthesized from structural analogs and computational prediction models validated against pyridazinone standards.

PropertyValue / DescriptionRelevance
Molecular Formula C₇H₉N₃O₂Core stoichiometry
Molecular Weight 167.17 g/mol Fragment-based drug design (FBDD)
H-Bond Donors 2 (Amide NH, Ring NH)Critical for receptor binding pocket interactions
H-Bond Acceptors 3 (Amide CO, Ring CO, Ring N)High water solubility potential
Predicted logP ~ -0.4 to 0.1Hydrophilic; likely requires optimization for membrane permeability
pKa (Ring NH) ~ 10.5 - 11.0Weakly acidic; deprotonates with strong bases (NaH, KOtBu)
Solubility High: DMSO, DMF, MeOHModerate: WaterLow: Hexane, Et₂OPolar solvents required for reaction medium

Synthetic Methodology: Direct Amidation[2]

The most robust route to N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the direct amidation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid . While acid chlorides can be used, they often lead to side reactions on the ring nitrogen. The protocol below uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for high-fidelity coupling.

Reagents & Materials
  • Starting Material: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 27329-70-0).

  • Amine: Ethylamine (2.0 M solution in THF).

  • Coupling Agent: HATU.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Protocol
  • Activation:

    • Charge a flame-dried round-bottom flask with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq) under nitrogen atmosphere.

    • Add HATU (1.2 eq) in one portion. Stir at room temperature for 30 minutes to form the activated ester species. Note: The solution should turn slightly yellow.

  • Coupling:

    • Cool the mixture to 0°C.

    • Dropwise add Ethylamine (1.5 eq, THF solution).

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup & Purification:

    • Quench: Dilute the reaction mixture with water (5x reaction volume).

    • Extraction: Extract with Ethyl Acetate (3x). Note: Due to polarity, the product may remain in the aqueous phase. If so, evaporate DMF/Water under high vacuum directly.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0% → 10% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the triplet/quartet of the ethyl group (~1.1 ppm, ~3.2 ppm), the amide NH (broad singlet ~8.5 ppm), and the characteristic pyridazine ring doublets (~6.9 ppm, ~7.8 ppm).

Biological Applications & Signaling Pathways[4]

JNK2 Inhibition & Anti-Inflammatory Action

Recent medicinal chemistry campaigns have identified diphenyl-substituted pyridazinone carboxamides as potent inhibitors of JNK2 (c-Jun N-terminal kinase 2). The scaffold functions by occupying the ATP-binding pocket or an allosteric site, preventing the phosphorylation of c-Jun.

Mechanism of Action:

  • Stimulus: Pro-inflammatory signals (e.g., LPS) activate the MAPK pathway.

  • Intervention: The pyridazinone carboxamide binds to JNK2.

  • Result: Downregulation of the NF-κB pathway and reduction in cytokines (TNF-α, IL-6).[2][3]

Pathway Visualization

The diagram below details the specific intervention point of the pyridazinone scaffold within the inflammatory cascade.

SignalingPathway Stimulus Extracellular Stimulus (LPS / Stress) Receptor TLR4 / Cytokine Receptor Stimulus->Receptor MAPK_Cascade MAPK Cascade (MAP3K -> MAP2K) Receptor->MAPK_Cascade JNK2 JNK2 Kinase (Target) MAPK_Cascade->JNK2 cJun c-Jun Phosphorylation JNK2->cJun Phosphorylation Inhibitor Pyridazinone Carboxamide (Inhibitor) Inhibitor->JNK2 Inhibition (IC50 ~0.2 µM) GeneExp Pro-inflammatory Gene Expression (TNF-α, IL-6) cJun->GeneExp

Figure 2: Inhibition of the JNK2-mediated inflammatory cascade by pyridazinone carboxamides.

Reactivity & Functionalization Guide

For researchers looking to modify this scaffold, the following reactivity rules apply:

  • N1-Alkylation (Scaffold Decoration): The N1 nitrogen is the most nucleophilic site on the ring.

    • Reaction: R-X, K₂CO₃, DMF, 60°C.

    • Application: Adding benzyl or aryl groups here significantly increases lipophilicity and potency against GPCR targets like CB2.

  • Suzuki-Miyaura Coupling (C4/C5): To functionalize the C4 or C5 positions, one must start with a halogenated precursor (e.g., 4,5-dichloro-6-oxo...).

    • Reaction: Aryl-Boronic Acid, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.

    • Utility: Creating "Diphenyl" analogs which are critical for the anti-inflammatory activity described in recent literature (Compound J27).[4]

References

  • Structure & Synthesis of Pyridazinone Carboxamides Baškovč, J., et al. "Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides." ACS Combinatorial Science, 2012.

  • Biological Activity (JNK2 Inhibition) Li, X., et al.[4] "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis."[2] Journal of Medicinal Chemistry, 2023.[4]

  • Amidation Methodologies Kang, Y., et al. "Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester." Bulletin of the Korean Chemical Society, 2003.

  • Tautomerism in Pyridazines Jones, R. A., et al. "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one." Arkivoc, 2007.[5]

Sources

Exploratory

Structural and Physicochemical Profiling of N-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the 1,6-dihydropyridazine scaffold serves as a highly versatile bioisostere and pharmacophore core. This technical whitepaper provid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the 1,6-dihydropyridazine scaffold serves as a highly versatile bioisostere and pharmacophore core. This technical whitepaper provides an in-depth structural and synthetic analysis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide . By dissecting its physicochemical properties, target engagement logic, and validated synthetic pathways, this guide establishes a robust framework for integrating this molecule into advanced kinase or PARP inhibitor development pipelines.

Molecular Architecture & Physicochemical Properties

The structural integrity of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is defined by its central pyridazinone ring, which offers a rigid planar geometry ideal for π-π stacking interactions within protein binding pockets. The molecule is functionalized with a 6-oxo group and a 3-carboxamide moiety, where the nitrogen is substituted with an ethyl group.

This specific N-ethyl substitution increases the lipophilicity of the fragment, allowing it to occupy shallow hydrophobic sub-pockets while maintaining the critical hydrogen-bond donor/acceptor network of the core ring.

Quantitative Data Summary

The following table summarizes the verified physicochemical parameters critical for calculating ligand efficiency (LE) and lipophilic efficiency (LiPE) during structural optimization 1.

PropertyVerified Value
Chemical Name N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS Registry Number 1341154-17-3
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
SMILES Code O=C(C(C=C1)=NNC1=O)NCC
Hydrogen Bond Donors 2 (Amide NH, Pyridazinone NH)
Hydrogen Bond Acceptors 3 (Amide C=O, Pyridazinone C=O, Pyridazinone N)

Pharmacophore Logic & Target Engagement

Understanding the causality behind each functional group is paramount for rational drug design. The pyridazinone core acts as a bidentate hydrogen-bonding system. The 6-oxo group serves as a strong H-bond acceptor, often interacting with the hinge region of kinases, while the adjacent NH acts as an H-bond donor. The N-ethyl group on the 3-carboxamide provides a tunable steric vector that can be leveraged to displace ordered water molecules, entropically driving binding affinity.

Pharmacophore Core N-ethyl-6-oxo-1,6-dihydro pyridazine-3-carboxamide Ring Pyridazinone Ring (π-π stacking) Core->Ring Scaffold Oxo 6-Oxo Group (H-Bond Acceptor) Core->Oxo C6-Position Amide 3-Carboxamide (H-Bond Donor/Acceptor) Core->Amide C3-Position Ethyl N-Ethyl Group (Hydrophobic Pocket) Amide->Ethyl N-Substitution

Figure 1: Pharmacophore logic and functional group mapping of the pyridazinone derivative.

Synthetic Methodology & Validation Protocol

To ensure high-fidelity generation of this compound, we employ a HATU-mediated amidation protocol.

Causality of Reagent Selection: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is explicitly selected over traditional carbodiimides (e.g., EDC/DCC). The pyridine nitrogen atom in the HOAt leaving group of HATU stabilizes the incoming ethylamine through a hydrogen-bonded 7-membered cyclic transition state. This neighboring-group effect significantly accelerates the reaction rate and minimizes side reactions, ensuring a cleaner crude profile 23.

Self-Validating Step-by-Step Protocol
  • Carboxyl Activation:

    • Action: Dissolve 1.0 equivalent (eq) of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 30 minutes.

    • Self-Validation Checkpoint: Perform a rapid LC-MS analysis. The disappearance of the starting material mass and the appearance of the OAt-active ester intermediate confirms successful activation. Do not proceed until activation is >95% complete.

  • Nucleophilic Addition:

    • Action: Add 1.5 eq of ethylamine (supplied as a 2.0 M solution in THF) dropwise to the activated ester mixture. Stir at 25°C for 2 hours.

    • Causality: Ethylamine is highly volatile; adding a 1.5 eq excess drives the thermodynamic equilibrium toward the final amide product and compensates for any evaporative loss during the exothermic addition.

  • In-Process Quality Control (QC):

    • Action: Sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation Checkpoint: The target mass

      
       must be the dominant peak. If the OAt-ester peak persists, spike an additional 0.5 eq of ethylamine and stir for an additional 1 hour to force complete conversion.
      
  • Workup & Purification:

    • Action: Quench the reaction with saturated aqueous

      
      . Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient).

Synthesis Start 6-oxo-1,6-dihydropyridazine -3-carboxylic acid Activation Carboxyl Activation (HATU / DIPEA in DMF) Start->Activation Deprotonation Coupling Amidation (+ Ethylamine, 25°C) Activation->Coupling Nucleophilic Attack Product N-ethyl-6-oxo-1,6-dihydro pyridazine-3-carboxamide Coupling->Product Aqueous Workup Validation LC-MS & NMR Validation (MW: 167.17) Product->Validation Structural QC

Figure 2: Step-by-step synthetic workflow and structural validation pipeline.

Conclusion

N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (MW: 167.17 g/mol ) is a highly privileged building block in medicinal chemistry. By leveraging its precise hydrogen-bonding array and utilizing a strictly validated, HATU-driven synthetic protocol, researchers can reliably incorporate this fragment into complex macromolecular targets, ensuring high yield and structural fidelity.

References

  • Title: CAS:1341154-17-3 N-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Source: Bidepharm URL
  • Title: HATU - Reaction Mechanism and Peptide Coupling Chemistry Source: Wikipedia, The Free Encyclopedia URL
  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL

Sources

Foundational

A Pharmacophore-Driven Approach to Unlocking the Therapeutic Potential of Pyridazine-3-Carboxamide Derivatives: A Technical Guide

Abstract: The pyridazine-3-carboxamide scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyridazine-3-carboxamide scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Harnessing the full potential of this scaffold requires a profound understanding of the specific three-dimensional arrangement of chemical features responsible for its interaction with diverse biological targets. This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth framework for applying pharmacophore modeling to the analysis of pyridazine-3-carboxamide derivatives. We will explore both the foundational principles of pharmacophore science and a detailed, field-proven workflow—from data set curation and model generation to rigorous validation and application in lead optimization. By elucidating the causal relationships between molecular features and biological activity, this guide serves as a practical blueprint for accelerating the discovery of novel therapeutics based on the pyridazine-3-carboxamide core.

Introduction to Pharmacophore Modeling in Drug Discovery

The Pharmacophore Concept: From Postulate to a Powerful Tool

The concept of a pharmacophore has evolved significantly since its initial conception, becoming a cornerstone of modern computer-aided drug design (CADD).[3][4] The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[4][5] Crucially, a pharmacophore is an abstract concept; it does not represent a real molecule or a specific functional group but rather the essential properties in 3D space that are critical for molecular recognition at a receptor's binding site. This abstraction is its greatest strength, allowing researchers to identify novel, structurally diverse compounds that can elicit the same biological effect.[6]

Core Pharmacophoric Features: The Language of Molecular Recognition

Pharmacophore models are constructed from a standardized set of chemical features that describe the potential interactions between a ligand and its target.[7] Understanding this "language" is essential for interpreting and applying the models effectively.

The most common features include:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom (typically N or O) capable of accepting a hydrogen bond.

  • Hydrogen Bond Donor (HBD): A hydrogen atom attached to an electronegative atom (e.g., in O-H or N-H groups).

  • Hydrophobic (H): A region of non-polar character, such as an alkyl or aryl group, that can engage in van der Waals or hydrophobic interactions.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system that can participate in π-π stacking or other aromatic interactions.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH, such as amines (positive) or carboxylic acids (negative), enabling ionic interactions.

Methodological Dichotomy: Ligand-Based vs. Structure-Based Approaches

The strategy for generating a pharmacophore model depends primarily on the available structural data.[8]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available.[3][9] The methodology involves superimposing the 3D conformers of multiple active molecules to identify the common chemical features and their spatial arrangement that are presumed to be responsible for their shared activity.[8]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the protein-ligand complex is available (e.g., from X-ray crystallography), a highly accurate pharmacophore can be derived.[10][11] This method directly maps the key interaction points between the ligand and the amino acid residues in the binding pocket, providing a more precise and reliable model that also accounts for the shape and steric constraints of the active site.[5][12]

The Pyridazine-3-Carboxamide Scaffold: A Privileged Heterocycle

Chemical Characteristics and Synthetic Accessibility

The pyridazine-3-carboxamide core is composed of a six-membered pyridazine ring, characterized by two adjacent nitrogen atoms, and a carboxamide side chain at the 3-position. This arrangement confers several key properties:

  • Hydrogen Bonding: The carboxamide group contains both a strong HBD (the N-H proton) and an HBA (the carbonyl oxygen). The pyridazine ring's nitrogen atoms also act as HBAs.

  • Modularity: The scaffold allows for straightforward chemical modification at multiple positions on the pyridazine ring and on the amide nitrogen, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Rigidity and Planarity: The aromatic pyridazine ring provides a relatively rigid core, which helps to pre-organize the appended functional groups in a defined spatial orientation, reducing the entropic penalty upon binding to a target.

A Survey of Biological Activities

The versatility of the pyridazine-3-carboxamide scaffold is demonstrated by its wide array of reported biological activities. Various derivatives have shown significant promise as:

  • Antibacterial and Antifungal agents[1][2]

  • Anticancer therapeutics

  • Anti-inflammatory agents[2]

  • Antihypertensive drugs[2]

  • Antiviral compounds[2]

This functional diversity underscores the ability of the scaffold to present different pharmacophoric patterns to a multitude of biological targets, making it an ideal subject for pharmacophore analysis.

A Step-by-Step Workflow for Pharmacophore Analysis

This section details a robust, self-validating protocol for generating and evaluating a ligand-based pharmacophore model, a common scenario in early-stage drug discovery.

Experimental Workflow: Ligand-Based Pharmacophore Generation

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application A 1. Curate Training Set (Active Pyridazine Derivatives) B 2. Prepare Test & Decoy Sets (Actives, Inactives, Decoys) A->B C 3. Generate 3D Conformers (Explore Conformational Space) B->C D 4. Identify Common Features (e.g., HipHop, PHASE) C->D E 5. Generate Hypotheses (Ranked by Score) D->E F 6. Test Set Screening (Assess Sensitivity & Specificity) E->F G 7. Decoy Set Screening (Calculate Enrichment Factor) F->G H 8. Select Best Model (Based on Validation Metrics) G->H I 9. Virtual Screening (Identify Novel Hits) H->I J 10. Lead Optimization (Guide SAR) I->J

Caption: A comprehensive workflow for pharmacophore analysis.

Phase 1: Data Set Preparation & Curation

Rationale: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset containing structurally diverse and potent active compounds is essential for generating a robust and predictive model.

Protocol: Curating the Ligand Sets

  • Training Set Assembly: Collect a set of at least 15-20 pyridazine-3-carboxamide derivatives with high affinity for the target of interest. The set should be structurally diverse to ensure the model captures essential features rather than scaffold-specific ones.

  • Test Set Assembly: Create a separate set of known active and inactive compounds that were not included in the training set. This set is crucial for validating the model's predictive power.[12]

  • Decoy Set Generation: Prepare a large database of drug-like molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies. This set is used to test the model's ability to distinguish true actives from random molecules.[10]

  • Conformational Analysis: For each molecule in the training set, generate a library of low-energy 3D conformers to ensure the bioactive conformation is likely represented.[8]

Phase 2: Pharmacophore Model Generation

Rationale: This phase uses specialized algorithms to align the conformers of the training set molecules and identify the common 3D arrangement of pharmacophoric features that they all share.

Protocol: Common Feature Hypothesis Generation

  • Feature Definition: Define the types of pharmacophoric features to be considered (e.g., HBA, HBD, H, AR).

  • Hypothesis Generation: Utilize a pharmacophore generation program (e.g., BIOVIA Discovery Studio (Catalyst), Schrödinger PHASE, LigandScout).[3][10][13] These programs identify common features among the active ligands and generate multiple pharmacophore hypotheses, which are essentially 3D maps of these features.

  • Scoring and Ranking: The software scores and ranks the generated hypotheses based on how well they map to the active ligands in the training set and other statistical parameters.

Phase 3: Rigorous Model Validation

Rationale: Validation is a critical step to ensure that the generated model has true predictive power and is not simply an artifact of the training data.[8][12] A model that cannot distinguish known actives from inactives or decoys is not suitable for virtual screening or lead optimization.

Protocol: Statistical Validation

  • Test Set Screening: Use the best-ranked pharmacophore model as a 3D query to screen the pre-prepared test set. A good model should identify a high percentage of the active molecules while rejecting a high percentage of the inactive ones.

  • Decoy Set Screening: Screen the decoy set with the pharmacophore model. The performance is often quantified using metrics like the Enrichment Factor (EF) and Güner-Henry (GH) score, which measure how well the model enriches the active compounds at the top of the ranked list compared to random selection.

  • Model Selection: Select the final pharmacophore hypothesis that demonstrates the best performance across all validation metrics.

Table 1: Illustrative Pharmacophore Model Validation Metrics

MetricDescriptionValueInterpretation
Actives Hit (%) Percentage of actives in the test set identified by the model.95%High sensitivity
Inactives Hit (%) Percentage of inactives in the test set matching the model.5%High specificity
Enrichment Factor (1%) Ratio of actives found in the top 1% of the screened decoy database compared to random selection.45Strong ability to prioritize active compounds.
GH Score A score from 0 (null model) to 1 (ideal model) combining hit rates and enrichment.0.85Excellent model quality.

Case Study: Interpreting a Model for a Hypothetical Kinase Inhibitor Series

Let's assume the validation process yielded a robust four-feature pharmacophore model for a series of pyridazine-3-carboxamide derivatives targeting a specific protein kinase.

The Generated Pharmacophore Hypothesis

Caption: A hypothetical 4-feature pharmacophore model.

Mapping Features to the Pyridazine-3-Carboxamide Scaffold
  • HBA (Hydrogen Bond Acceptor): This feature is perfectly satisfied by the carbonyl oxygen of the carboxamide group, a common interaction point in kinase hinge-binding motifs.

  • HBD (Hydrogen Bond Donor): The amide N-H proton maps directly onto this feature, forming the second critical interaction with the kinase hinge region.

  • AR (Aromatic Ring): The pyridazine ring itself fulfills this requirement, likely fitting into an aromatic pocket adjacent to the hinge.

  • H (Hydrophobic): This feature is mapped by a substituent, such as a phenyl or tert-butyl group, attached to the amide nitrogen. This group is projected into a deep hydrophobic pocket, which is a key determinant of potency and selectivity.

Guiding Lead Optimization

This validated model is now a powerful tool for rational drug design.

  • SAR Explanation: The model explains why derivatives with small, polar groups on the amide nitrogen are inactive (they fail to satisfy the hydrophobic feature 'H'). It also explains why modifications that disrupt the planarity of the pyridazine ring may lead to a loss of activity (misalignment with the 'AR' feature).

  • Predictive Design: The model can be used to propose new modifications. For instance, to improve potency, one could explore larger or more optimally shaped hydrophobic groups to better fill the pocket defined by the 'H' feature. The distances in the model (e.g., 4.2 Å between 'AR' and 'H') provide precise geometric constraints for designing new linkers or substituents.

Advanced Applications and Future Directions

A validated pharmacophore model is not an endpoint but a gateway to more advanced computational strategies.

  • Pharmacophore-Based Virtual Screening: The model can be used as a 3D query to rapidly screen massive virtual libraries containing millions of compounds to identify novel hits with diverse chemical scaffolds.[5][6][9]

  • 3D-QSAR Modeling: The pharmacophore model can be used to align a series of compounds, serving as the basis for developing a 3D-Quantitative Structure-Activity Relationship (QSAR) model that can predict the biological activity of unsynthesized analogues with high accuracy.[8]

  • Integration with AI and Generative Models: Modern approaches are integrating pharmacophore constraints into artificial intelligence and de novo design algorithms to generate entirely novel molecules that are pre-optimized to fit the essential features required for biological activity.[14]

Conclusion

Pharmacophore analysis represents a powerful, knowledge-driven approach to understanding and optimizing the biological activity of chemical series. For a versatile scaffold like pyridazine-3-carboxamide, this methodology provides an indispensable lens through which to view structure-activity relationships. By following a rigorous workflow of data curation, model generation, and stringent validation, researchers can create predictive 3D models that not only explain existing data but also illuminate the path forward. These models significantly de-risk the design of new derivatives, prioritize synthetic efforts, and ultimately accelerate the journey from a promising chemical scaffold to a novel therapeutic candidate.

References

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Wiley Online Library. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. [Link]

  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

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Exploratory

The Emerging Therapeutic Potential of 6-Oxo-1,6-dihydropyridazine-3-carboxamides: A Literature Review

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide focuses o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide focuses on the N-substituted 6-oxo-1,6-dihydropyridazine-3-carboxamide core, a promising but less explored subclass. While direct studies on N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide are not extensively documented in publicly available literature, this review synthesizes the known bioactivities, mechanisms of action, and synthetic strategies of structurally related pyridazinone derivatives. By examining these analogs, we can infer the potential therapeutic applications and guide future research directions for this specific compound and the broader chemical class. This guide aims to provide a comprehensive resource for researchers interested in the discovery and development of novel pyridazinone-based therapeutics.

Introduction: The Privileged Pyridazinone Scaffold

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "magic moiety" or "wonder nucleus" in medicinal chemistry due to the vast array of biological activities its derivatives possess. These compounds have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective activities. The versatility of the pyridazinone scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical and biological properties. Several pyridazinone-based drugs, such as Levosimendan, Amipizone, and Pimobendan, are clinically used as cardiotonic agents, highlighting the therapeutic success of this chemical class.

This guide will specifically delve into the 6-oxo-1,6-dihydropyridazine-3-carboxamide framework, with a focus on N-substituted derivatives like the titular N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. The introduction of a carboxamide functional group at the 3-position and an ethyl group on the ring nitrogen presents unique opportunities for molecular interactions and modulation of biological targets.

Potential Bioactivities of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Based on Analogous Compounds

While direct experimental data for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is scarce, the extensive research on related pyridazinone derivatives provides a strong foundation for predicting its potential biological activities.

Anti-inflammatory and Analgesic Activity

A significant body of evidence points to the anti-inflammatory and analgesic properties of pyridazinone derivatives. The presence of an acetamide side chain linked to the lactam nitrogen of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects. This is particularly relevant to the N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide structure.

Recent studies have identified diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues with potent anti-inflammatory activity. One such compound, J27, was found to decrease the release of pro-inflammatory cytokines TNF-α and IL-6 by targeting JNK2 and inhibiting the JNK2-NF-κB/MAPK pathway. This suggests a potential mechanism through which N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide could exert anti-inflammatory effects.

Anticancer Activity

The pyridazinone scaffold is a promising framework for the development of novel anticancer agents. Derivatives have shown inhibitory activity against various cancer cell lines. For instance, novel 3-oxo-2,3-dihydropyridazine derivatives have been designed and evaluated as inhibitors of interleukin-2-inducible T-cell kinase (ITK), with potential applications in treating T-cell leukemia. The antiproliferative activity of carboxamide derivatives, in general, has been well-established against various human cancer cell lines, including breast, leukemia, and colon cancer.

Cardiovascular Activity

As previously mentioned, several pyridazinone derivatives are established cardiotonic agents. The incorporation of the pyridazin-3(2H)one nucleus can lead to a range of cardiovascular effects, including antihypertensive, inotropic, vasodilator, and antiplatelet properties. These effects are often mediated by the inhibition of phosphodiesterase III (PDEIII).

Other Potential Bioactivities

The versatility of the pyridazinone ring suggests a broader range of potential activities for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. These could include:

  • Antimicrobial and Antifungal Activity

  • Antiviral Activity

  • Anticonvulsant Activity

  • Antidiabetic Activity

Postulated Synthesis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

A potential synthetic pathway could involve the following key steps:

  • Formation of the Pyridazinone Ring: This can typically be achieved through the cyclization of a suitable precursor, such as a γ-ketoacid, with hydrazine hydrate or a substituted hydrazine.

  • Introduction of the Carboxamide Moiety: The carboxamide can be introduced at the 3-position of the pyridazinone ring. This might involve the hydrolysis of a corresponding ester to a carboxylic acid, followed by amidation with ethylamine.

  • N-Alkylation: The ethyl group on the pyridazinone nitrogen could be introduced via N-alkylation of the 6-oxo-1,6-dihydropyridazine-3-carboxamide precursor using an ethylating agent.

The following diagram illustrates a generalized synthetic workflow:

Synthetic Workflow cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Carboxamide Formation cluster_2 Step 3: N-Alkylation gamma_ketoacid γ-Ketoacid Precursor pyridazinone_core 6-Oxo-1,6-dihydropyridazine Core gamma_ketoacid->pyridazinone_core Cyclization hydrazine Hydrazine Derivative hydrazine->pyridazinone_core ester_intermediate Ester Intermediate carboxylic_acid Carboxylic Acid ester_intermediate->carboxylic_acid Hydrolysis carboxamide_product N-ethyl-carboxamide carboxylic_acid->carboxamide_product Amidation ethylamine Ethylamine ethylamine->carboxamide_product pyridazinone_carboxamide Pyridazinone-carboxamide final_product N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide pyridazinone_carboxamide->final_product Alkylation ethyl_halide Ethylating Agent ethyl_halide->final_product

Caption: Generalized synthetic workflow for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Potential Mechanisms of Action and Experimental Protocols

Based on the activities of related compounds, several mechanisms of action can be hypothesized for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Inhibition of Pro-inflammatory Pathways

As seen with the J27 compound, a likely mechanism for anti-inflammatory activity is the inhibition of the JNK2-NF-κB/MAPK signaling pathway.

Experimental Protocol: Western Blot Analysis for Pathway Inhibition

  • Cell Culture and Treatment: Culture appropriate cells (e.g., J774A.1 or THP-1 macrophages) and stimulate with an inflammatory agent like lipopolysaccharide (LPS). Treat cells with varying concentrations of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total JNK, NF-κB, and other MAPK pathway components.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Western_Blot_Workflow start Cell Culture & Treatment protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blotting sds_page->western_blot antibody_incubation Antibody Incubation western_blot->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Kinase Inhibition

The potential for pyridazinone derivatives to act as kinase inhibitors, such as ITK inhibitors, is another promising avenue.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Obtain the purified target kinase (e.g., ITK), a suitable substrate, and ATP.

  • Reaction Setup: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

  • Incubation: Incubate the reaction mixture to allow for phosphorylation.

  • Detection: Use a detection method to quantify kinase activity, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Calculate the IC50 value of the compound to determine its inhibitory potency.

Summary of Bioactivity Data for Related Pyridazinone Derivatives

Compound ClassBioactivityTarget/MechanismReference
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamidesAnti-inflammatoryJNK2, NF-κB/MAPK pathway
3-Oxo-2,3-dihydropyridazine derivativesAnticancerInterleukin-2-inducible T-cell kinase (ITK)
Pyridazinone-4-carboxamidesCannabinoid Receptor LigandsCB2R inverse agonists
General Pyridazinone DerivativesCardiotonicPhosphodiesterase III (PDEIII) inhibition
N-substituted 1H-indole-2-carboxamidesAnticancerMultiple oncogenic targets

Conclusion and Future Directions

The N-substituted 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold represents a promising area for drug discovery. While direct data on N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is limited, the wealth of information on related pyridazinone derivatives strongly suggests its potential as a bioactive molecule with possible applications in treating inflammatory diseases, cancer, and cardiovascular disorders.

Future research should focus on the following:

  • Synthesis and Characterization: The development of a robust and efficient synthetic route for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and its analogs.

  • In Vitro Screening: A comprehensive biological evaluation of the synthesized compounds against a panel of relevant targets, including kinases and inflammatory pathway components.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-ethyl and carboxamide moieties to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of disease.

By leveraging the existing knowledge of the pyridazinone class and employing modern drug discovery techniques, the therapeutic potential of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and its derivatives can be fully explored.

References

  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. ([Link])

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed. ([Link])

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (URL not provided)
  • Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ResearchGate. ([Link])

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. ([Link])

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. ([Link])

  • New pyridazinone-4-carboxamides as new ca - Uniss. (URL not provided)
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Tre
Foundational

A Deep Dive into the Solubility Profile of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility profile of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this guide synthesizes foundational principles of solubility, outlines robust experimental methodologies for its determination, and explores the theoretical underpinnings that dictate its behavior in various organic media. By understanding the interplay of molecular structure, solvent properties, and intermolecular forces, researchers can strategically approach the challenges of working with pyridazinone-based compounds.

Introduction: The Significance of Pyridazinone Scaffolds and the Imperative of Solubility

The pyridazine ring and its derivatives are prominent pharmacophores found in a number of therapeutic agents and herbicides.[1][2][3] The inclusion of a 6-oxo-1,6-dihydropyridazine-3-carboxamide core introduces a unique combination of hydrogen bond donors and acceptors, as well as a degree of polarity that significantly influences its interaction with various solvents. The N-ethyl substituent further modulates the lipophilicity of the molecule. A thorough understanding of the solubility of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is paramount for its successful development. Poor solubility can lead to challenges in achieving desired concentrations for in vitro assays, difficulties in purification and crystallization, and can ultimately impact the bioavailability of the final drug product.[4][5]

This guide will provide a framework for approaching the solubility assessment of this molecule, beginning with an analysis of its structural features and their implications for solubility.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide offers key insights into its likely solubility profile.

  • Hydrogen Bonding: The presence of the amide N-H group and the ring N-H group provides two hydrogen bond donors. The carbonyl oxygens and the ring nitrogens act as hydrogen bond acceptors.[6] This capacity for hydrogen bonding suggests that the compound will have a preference for polar protic and aprotic solvents that can engage in these interactions.

  • Polarity: The pyridazinone core is inherently polar. The distribution of electron density, influenced by the electronegative nitrogen and oxygen atoms, results in a significant dipole moment. This polarity is a key determinant of its solubility in polar organic solvents.

  • Lipophilicity: The ethyl group on the amide nitrogen adds a degree of nonpolar character to the molecule. While the core is polar, this alkyl chain will contribute to its solubility in less polar or mixed solvent systems.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with both donor and acceptor sites on the molecule.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)High to ModerateCan accept hydrogen bonds and have strong dipole-dipole interactions.
Nonpolar (e.g., Hexane, Toluene)LowLack of favorable intermolecular interactions to overcome the crystal lattice energy of the solid.
Chlorinated (e.g., Dichloromethane)Moderate to LowCan engage in dipole-dipole interactions, but lack hydrogen bonding capabilities.

Experimental Determination of Solubility: A Step-by-Step Protocol

A robust and reproducible experimental method is essential for accurately determining the solubility of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. The shake-flask method is a widely accepted standard for generating equilibrium solubility data.[5]

Materials and Equipment
  • N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (pure, crystalline solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.[7][8]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent in a sealed vial. prep2 Prepare a series of vials for each solvent. equil1 Agitate vials at a constant temperature (e.g., 25 °C) for a set time (e.g., 24-72 hours). prep2->equil1 equil2 Ensure equilibrium is reached by taking samples at different time points until the concentration plateaus. equil1->equil2 samp1 Allow vials to stand to let undissolved solid settle. equil2->samp1 samp2 Withdraw a clear aliquot of the supernatant. samp1->samp2 samp3 Filter the aliquot through a syringe filter to remove any remaining solid particles. samp2->samp3 anal1 Accurately dilute the filtered sample with a suitable mobile phase or solvent. samp3->anal1 anal2 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC). anal1->anal2 anal3 Calculate the solubility in mg/mL or mol/L. anal2->anal3

Caption: Workflow for Equilibrium Solubility Determination.

Protocol Details
  • Preparation: Add an excess amount of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide to a series of vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. It is recommended to test time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.[9]

  • Sample Separation: Once equilibrium is reached, carefully remove the vials and allow the undissolved solid to settle. Withdraw a clear aliquot of the supernatant using a pipette. To ensure no particulate matter is transferred, filter the aliquot through a syringe filter appropriate for the organic solvent being used.

  • Quantification: Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Based on the dilution factor and the measured concentration, calculate the original solubility of the compound in the solvent. The results are typically expressed in mg/mL or mol/L.

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the solubility of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in organic solvents.

Temperature

For most solid solutes, solubility increases with temperature.[10][11] This is because the dissolution process is often endothermic, meaning it consumes heat. By increasing the temperature, more energy is available to overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules. When developing crystallization processes, understanding the temperature dependence of solubility is critical for optimizing yield and purity.

Solvent Polarity and Hydrogen Bonding Capacity

As predicted, the polarity of the solvent and its ability to form hydrogen bonds will be the most significant factors affecting the solubility of this compound. A systematic approach to solvent screening should include a range of solvents with varying polarities and hydrogen bonding capabilities.

The following diagram illustrates the relationship between solvent properties and the predicted solubility of the target compound.

G cluster_solvents Solvent Properties cluster_solubility Predicted Solubility compound N-ethyl-6-oxo-1,6- dihydropyridazine-3-carboxamide polar_protic Polar Protic (e.g., Methanol) compound->polar_protic Strong H-Bonding & Dipole-Dipole polar_aprotic Polar Aprotic (e.g., DMSO) compound->polar_aprotic H-Bond Accepting & Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) compound->nonpolar Weak van der Waals Forces high_sol High Solubility polar_protic->high_sol polar_aprotic->high_sol mod_sol Moderate Solubility polar_aprotic->mod_sol low_sol Low Solubility nonpolar->low_sol

Caption: Influence of Solvent Properties on Solubility.

Crystalline Form (Polymorphism)

The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in their solubility. It is important to characterize the solid form being used in solubility studies to ensure consistency and reproducibility of the results.

Conclusion and Future Directions

References

  • Vertex AI Search. (n.d.). solubility experimental methods.pptx.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Slideshare. (n.d.). Pyridazine and its derivatives | PPTX.
  • PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
  • Wikipedia. (n.d.). Pyridazine.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.

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Exploratory

A Strategic Guide to Unveiling the Biological Targets of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

This document outlines a comprehensive, multi-pronged strategy for the identification and validation of biological targets for the novel compound, N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. As direct biological d...

Author: BenchChem Technical Support Team. Date: March 2026

This document outlines a comprehensive, multi-pronged strategy for the identification and validation of biological targets for the novel compound, N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. As direct biological data for this specific molecule is not extensively available, this guide provides a robust framework based on the well-documented activities of its core chemical scaffold, the pyridazinone ring. This privileged structure is known to interact with a wide range of biological targets, making a systematic investigation essential.

Our approach is rooted in a logical progression from broad, unbiased screening to hypothesis-driven validation, integrating computational methods, direct biochemical assays, and cell-based functional analyses. This ensures a high degree of scientific rigor and a self-validating workflow designed to de-risk and accelerate the drug discovery process.

Part 1: Hypothesis Generation Based on the Pyridazinone Scaffold

The pyridazinone core is a versatile pharmacophore present in numerous compounds with diverse biological activities. A thorough review of existing literature provides a strong foundation for generating initial hypotheses and prioritizing target classes for investigation.

Key Potential Target Classes:

  • Phosphodiesterases (PDEs): The pyridazinone scaffold is a well-established core for PDE inhibitors, particularly PDE3, PDE4, and PDE5. These enzymes are critical in regulating intracellular levels of the second messengers cAMP and cGMP. Inhibition of PDEs can lead to effects such as vasodilation and anti-inflammatory responses.

  • Cyclooxygenases (COX): Several pyridazinone derivatives have been identified as potent inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade. This suggests a potential role for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as an anti-inflammatory agent.

  • Kinases: A recent study identified a dihydropyridazine-3-carboxamide analogue as a novel inhibitor of c-Jun N-terminal kinase 2 (JNK2), a key player in MAPK signaling pathways involved in inflammation. This highlights the potential for this compound class to modulate kinase activity.

  • GABA-A Receptors: Certain tetrahydropyridazine derivatives have been shown to act as allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This suggests a potential for neurological or anxiolytic activity.

  • Other Potential Targets: The pyridazinone scaffold has also been associated with a range of other activities, including anticancer, antimicrobial, and cardiovascular effects, implicating targets such as VEGFR-2 and adrenoceptors.

This literature-based analysis allows for the creation of a focused panel of potential targets for initial screening, as summarized in the table below.

Potential Target Class Specific Examples Therapeutic Area Key References
PhosphodiesterasesPDE3, PDE4, PDE5Cardiovascular, Inflammation, Respiratory
CyclooxygenasesCOX-1, COX-2Inflammation, Pain
KinasesJNK2, VEGFR-2Inflammation, Oncology
Ion ChannelsGABA-A ReceptorNeurology, Anxiety
Adrenoceptorsα1, α2Cardiovascular

Part 2: A Multi-Modal Experimental Workflow for Target Discovery

We propose a parallel and integrated workflow that combines unbiased, discovery-oriented methods with hypothesis-driven validation. This dual approach maximizes the chances of identifying both expected and novel biological targets.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit-to-Target Validation cluster_2 Phase 3: Final Confirmation comp N-ethyl-6-oxo-1,6- dihydropyridazine-3-carboxamide unbiased Unbiased Screening (Affinity Chromatography-MS) comp->unbiased hypothesis Hypothesis-Driven Screening (Biochemical & Binding Assays) comp->hypothesis hit_list_unbiased hit_list_unbiased unbiased->hit_list_unbiased List of Potential Binding Proteins hit_list_hypothesis hit_list_hypothesis hypothesis->hit_list_hypothesis Activity Data vs. Known Targets (PDE, COX, etc.) validation Target Validation hit_list_unbiased->validation hit_list_hypothesis->validation cell_assays Cell-Based Functional Assays (e.g., cAMP levels, Cytokine Release) validation->cell_assays Confirm Functional Effect dARTS DARTS Assay (Target Engagement) validation->dARTS Confirm Direct Binding confirmed_target Confirmed Target(s) cell_assays->confirmed_target dARTS->confirmed_target

Caption: Integrated workflow for target identification and validation.

Unbiased Target Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

To capture a wide array of potential binding partners without preconceived bias, affinity chromatography coupled with mass spectrometry (AC-MS) is the method of choice. This technique involves immobilizing the compound of interest and using it as "bait" to pull down interacting proteins from a complex biological sample, such as a cell lysate.

Experimental Protocol: On-Bead Affinity Chromatography

  • Probe Synthesis: Synthesize an analogue of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide incorporating a linker (e.g., polyethylene glycol) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity. Covalently attach this linker to a solid support, such as agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., THP-1 macrophages for inflammation studies) under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the compound-conjugated beads with the cell lysate to allow for the formation of protein-ligand complexes.

    • Control: A parallel incubation with unconjugated beads is critical to identify and subtract non-specific binders.

  • Washing: Perform a series of stringent washes with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands (present in the compound lane but not the control lane) via in-gel digestion followed by LC-MS/MS analysis.

G start 1. Immobilize Compound on Agarose Beads lysate 2. Incubate Beads with Cell Lysate start->lysate Add Lysate wash 3. Wash to Remove Non-Specific Binders lysate->wash Centrifuge & Discard Supernatant elute 4. Elute Specifically Bound Proteins wash->elute Add Elution Buffer ms 5. Identify Proteins by LC-MS/MS elute->ms Analyze Eluate

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Hypothesis-Driven Screening

In parallel with the unbiased approach, a targeted screening campaign should be conducted against the high-priority target classes identified in Part 1. This involves direct biochemical or binding assays.

Protocol: PDE4 Inhibition Assay (Example)

  • Assay Principle: This is a fluorescence polarization (FP)-based assay that measures the conversion of a fluorescently-labeled cAMP (cAMP-Fluor) to AMP by the PDE4 enzyme.

  • Reagents: Recombinant human PDE4 enzyme, cAMP-Fluor substrate, binding agent (binds to cAMP-Fluor, high FP signal), and the test compound.

  • Procedure: a. In a 384-well plate, add PDE4 enzyme to buffer. b. Add N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide across a range of concentrations (e.g., 10-point serial dilution).

    • Positive Control: Roflumilast (a known PDE4 inhibitor).
    • Negative Control: Vehicle (DMSO). c. Initiate the reaction by adding the cAMP-Fluor substrate. Incubate at room temperature. d. Stop the reaction and add the binding agent.
  • Data Analysis: Read the fluorescence polarization on a suitable plate reader. A low FP signal indicates substrate conversion (active enzyme), while a high FP signal indicates inhibition of the enzyme. Calculate the IC50 value for the test compound.

Similar specific, validated assays should be run for other priority targets like COX-2 (e.g., colorimetric inhibitor screening assay) and JNK2 (e.g., TR-FRET kinase assay).

Part 3: Target Validation and Cellular Engagement

Identifying a protein that binds to the compound is only the first step. The next critical phase is to validate that this interaction is functionally relevant in a cellular context.

Confirming Target Engagement: DARTS

Drug Affinity Responsive Target Stability (DARTS) is a powerful method to confirm direct binding between a small molecule and its target protein in a complex mixture, without requiring compound modification. The principle is that a protein, when bound by a ligand, becomes more resistant to proteolysis.

Protocol: DARTS Assay

  • Lysate Treatment: Treat aliquots of cell lysate with varying concentrations of the test compound. Include a vehicle control (DMSO).

  • Proteolysis: Add a protease, such as thermolysin or pronase, to each aliquot and incubate for a set time. The ligand-bound target protein will be protected from degradation, while unbound proteins will be digested.

  • Analysis: Stop the digestion and analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the putative target protein identified from the AC-MS or hypothesis-driven screens.

  • Result: An increase in the band intensity for the target protein in the compound-treated lanes compared to the vehicle control confirms direct binding and engagement.

Validating Functional Activity: Cell-Based Assays

Cell-based assays are essential to confirm that the compound's engagement with its target translates into a measurable biological effect. The choice of assay depends directly on the validated target.

Example Pathway: PDE4 Inhibition and Downstream Signaling

If PDE4 is confirmed as a direct target, its inhibition should lead to an increase in intracellular cAMP levels and a subsequent decrease in the production of inflammatory cytokines like TNF-α.

G compound Pyridazinone Compound (e.g., Roflumilast) pde4 PDE4 compound->pde4 Inhibits amp AMP pde4->amp Hydrolyzes camp cAMP camp->pde4 pka PKA / EPAC camp->pka Activates nfkb NF-κB Inhibition pka->nfkb Leads to tnf TNF-α Release nfkb->tnf Reduces

Caption: Putative signaling pathway for a PDE4 inhibitor.

Protocol: TNF-α Release Assay in LPS-stimulated THP-1 Cells

  • Cell Culture: Differentiate THP-1 monocytes into macrophage-like cells using PMA.

  • Treatment: Pre-treat the cells with various concentrations of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 4-6 hours.

  • Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a validated ELISA kit.

  • Analysis: A dose-dependent decrease in TNF-α production in compound-treated cells compared to the LPS-only control would validate the compound's anti-inflammatory activity and functional engagement of the target pathway.

Conclusion

This technical guide presents a rigorous, industry-standard workflow for elucidating the biological targets of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. By leveraging knowledge of the pyridazinone scaffold and combining unbiased discovery proteomics with hypothesis-driven biochemical and cell-based assays, this strategy provides a clear and efficient path from a novel compound to a validated mechanism of action. Each experimental stage is designed with self-validating controls, ensuring the generation of reliable and actionable data for progression into further drug development programs.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. Available at: [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Scilit. Available at: [Link]

  • Cell-Based Assays Guide. Antibodies.com. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. MDPI. Available at: [Link]

  • What is Small Molecule Hit Identification (Hit ID) ?. NVIDIA Glossary. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Publications. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]

  • Target Validation in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. OMICS International. Available at: [Link]

  • Structures of pyridazinone derivatives 20b, 20c, 20e, and 60a–c. ResearchGate. Available at: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. ACS Publications. Available at: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available at: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. Available at: [Link]

  • Cell Based Assays. Precision For Medicine. Available at: [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB
Foundational

Introduction: The Emergence of a "Wonder Nucleus" in Medicinal Chemistry

An In-Depth Technical Guide to the History and Discovery of 6-Oxo-1,6-dihydropyridazine Derivatives The 6-oxo-1,6-dihydropyridazine core, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms and a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of 6-Oxo-1,6-dihydropyridazine Derivatives

The 6-oxo-1,6-dihydropyridazine core, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms and a carbonyl group, has earned its reputation as a "wonder nucleus" or "magic moiety" among medicinal chemists. This distinction arises from the remarkable versatility of the pyridazinone ring system, which serves as a foundational structure for compounds exhibiting an extensive range of biological activities. The ease with which the pyridazinone ring can be functionalized allows for the design and synthesis of diverse analogues, leading to a wide spectrum of pharmacological responses.

Derivatives of this scaffold have been successfully developed into therapeutic agents for numerous conditions, demonstrating potent anti-inflammatory, analgesic, antimicrobial, anticancer, and antihypertensive properties. Perhaps the most prominent examples of their clinical success are in the cardiovascular field, with marketed drugs such as Levosimendan and Pimobendan used as cardiotonic agents. The continued exploration of this privileged scaffold consistently yields novel candidates for a variety of diseases, cementing its importance in modern drug discovery and development.

Part 1: Foundational Synthetic Methodologies

The accessibility of the 6-oxo-1,6-dihydropyridazine core through straightforward and robust synthetic routes has been a primary driver of its exploration. The most fundamental and widely adopted method involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.

The Classic Synthesis: γ-Ketoacid Cyclization

This venerable method provides a direct pathway to 4,5-dihydropyridazin-3(2H)-ones. The reaction proceeds by treating an appropriate γ-ketoacid with hydrazine hydrate, often under acidic or neutral conditions, to induce ring closure.

Exemplary Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Reaction Setup: To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

G cluster_reactants Reactants cluster_process Process cluster_product Product gamma_ketoacid γ-Ketoacid reaction Cyclocondensation (Reflux in Ethanol) gamma_ketoacid->reaction + hydrazine Hydrazine Hydrate hydrazine->reaction pyridazinone 6-substituted-4,5-dihydropyridazin-3(2H)-one reaction->pyridazinone Forms

Caption: General workflow for the synthesis of pyridazinones from γ-ketoacids.

Synthesis from Dihalopyridazines

Another versatile route involves the nucleophilic substitution of dihalopyridazines, typically 3,6-dichloropyridazine. This commercially available starting material allows for sequential or simultaneous displacement of the chlorine atoms, enabling the introduction of various functionalities. A subsequent hydrolysis step can then form the 6-oxo derivative.

Exemplary Protocol: Synthesis of a 6-substituted-3(2H)-pyridazinone

  • Nucleophilic Substitution: 3,6-dichloropyridazine is reacted with a cyclic amine (e.g., morpholine) via thermal fusion at approximately 120°C. This selectively displaces one chlorine atom to form a 3-chloro-6-substituted pyridazine derivative.

  • Hydrolysis: The resulting intermediate is then hydrolyzed, typically using glacial acetic acid or another strong acid, to replace the remaining chlorine atom with a hydroxyl group, which tautomerizes to the more stable 6-oxo form.

Part 2: Milestones in Therapeutic Discovery

The structural simplicity and synthetic accessibility of the pyridazinone core have empowered its application across a multitude of therapeutic areas.

Cardiovascular Agents: A Cornerstone Application

The earliest and arguably most impactful therapeutic applications of pyridazinone derivatives have been in cardiovascular medicine. These compounds often function as potent vasodilators and cardiotonic (inotropic) agents.

  • Pimobendan and Levosimendan: These two drugs are landmark examples of the scaffold's success. They act as calcium sensitizers and phosphodiesterase III (PDE3) inhibitors. By inhibiting PDE3, they prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cardiac contractility and vasodilation. This dual mechanism of action makes them highly effective in the management of congestive heart failure.

Anti-inflammatory and Analgesic Agents

Researchers have extensively investigated pyridazinone derivatives as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), aiming for improved efficacy and reduced gastrointestinal side effects.

  • Mechanism of Action: Many of these derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to conventional NSAIDs. However, the unique structure of the pyridazinone core allows for fine-tuning of selectivity and properties, leading to compounds with potentially lower ulcerogenicity.

  • Tricyclic Derivatives: Significant research has focused on tricyclic pyridazinone systems, such as indeno[1,2-c]pyridazinones, which have demonstrated potent anti-inflammatory, analgesic, and antipyretic properties.

  • Modern Approaches (JNK2 Inhibition): A recent breakthrough in 2023 identified a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue, designated J27 , as a potent anti-inflammatory agent for acute lung injury (ALI) and sepsis. J27 functions by targeting JNK2 and subsequently inhibiting the JNK2-NF-κB/MAPK signaling pathway, showcasing a novel mechanism for this class of compounds.

G LPS Inflammatory Stimulus (e.g., LPS) JNK2 JNK2 LPS->JNK2 Activates J27 J27 (Pyridazinone Derivative) J27->JNK2 Inhibits NFkB NF-κB Pathway JNK2->NFkB Activates MAPK MAPK Pathway JNK2->MAPK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates MAPK->Cytokines Upregulates

Caption: Inhibitory mechanism of J27 on the JNK2-mediated inflammatory pathway.

Anticancer Drug Discovery

The pyridazinone scaffold has emerged as a promising template for the development of novel anticancer agents targeting various hallmarks of cancer.

  • Kinase Inhibition: A primary strategy has been the design of pyridazinone derivatives as kinase inhibitors.

    • FER Tyrosine Kinase: Pyrido-pyridazinone derivatives have been discovered as highly potent FER kinase inhibitors, identified through high-throughput screening and subsequent chemical modification.

    • EGFR Inhibition: Novel series of pyridazinone derivatives have been designed and synthesized as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptors, showing potent cytotoxic activity against various cancer cell lines.

    • CDK2 Inhibition: 3,6-disubstituted pyridazine derivatives have been developed as a new class of agents targeting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Table 1: Selected Pyridazinone-Based Anticancer Agents and Their Targets

Compound ClassTarget(s)Therapeutic Potential
Pyrido-pyridazinone derivativesFER Tyrosine KinaseVarious solid tumors
Substituted PyridazinonesEGFRWT / EGFRT790MProstate, colon, and breast cancers
3,6-disubstituted PyridazinesCDK2Breast and ovarian cancers
Diphenyl PyridazinonesJNK2Inflammation-associated cancers (potential)

Part 3: Advanced Synthesis of a Modern Kinase Inhibitor

The synthesis of complex, highly functionalized pyridazinone derivatives, such as those used for kinase inhibition, requires multi-step, strategic approaches. The synthesis of 5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid derivatives as CDK2 inhibitors provides an excellent case study.

Protocol Outline: Multi-step Synthesis of a Pyridazinone Core for CDK2 Inhibitors

  • Initial Condensation: Commercially available ethyl 3,3,3-trifluoropyruvate is reacted with acetone in the presence of L-proline to yield an intermediate keto-ester.

  • Pyridazinone Ring Formation: The intermediate is then treated with hydrazine hydrate in acetic acid to form the core 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one ring.

  • Oxidation: The methyl group at the 6-position is oxidized using potassium chromate and sulfuric acid to afford the corresponding carboxylic acid, 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid.

  • Esterification: The carboxylic acid is converted to its ethyl ester via Fischer esterification. This ester serves as a key intermediate for further modifications.

  • Chlorination and Amidation: The 6-oxo group is converted to a 6-chloro group using phosphorus oxychloride. The ester is then hydrolyzed to an acid chloride and reacted with various amines to build a library of amide derivatives for biological screening.

G A Ethyl trifluoropyruvate + Acetone B Keto-ester Intermediate A->B L-proline C Pyridazinone Ring (Hydrazine) B->C NH2NH2 D Carboxylic Acid (Oxidation) C->D K2Cr2O7 E Ester Intermediate (Esterification) D->E EtOH/H+ F 6-Chloro Derivative (POCl3) E->F Chlorination G Final Amide Derivatives (Amidation) F->G Amine Coupling

Caption: Synthetic pathway for advanced pyridazinone-based CDK2 inhibitors.

Conclusion and Future Outlook

The history of 6-oxo-1,6-dihydropyridazine derivatives is a compelling narrative of how a simple heterocyclic scaffold can become a cornerstone of medicinal chemistry. From its foundational synthesis to its role in producing life-saving cardiovascular drugs and its current position at the forefront of cancer and anti-inflammatory research, the pyridazinone core has consistently proven its value. The ongoing discovery of novel mechanisms of action, such as the targeting of JNK2 and various kinases, ensures that this "wonder nucleus" will continue to be a source of therapeutic innovation for years to come. The future of pyridazinone research lies in harnessing modern synthetic strategies to create increasingly complex and selective molecules, further expanding their already vast therapeutic potential.

References

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Bentham Science. (2023, September 13). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Available from: [Link]

  • ACS Publications. (2019, March 15). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • (2015).
  • MDPI. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available from: [Link]

  • PubMed. (2024, September 5). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry. Available from: [Link]

  • (2024, March 1). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.
  • PubMed. (2026, January 9). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry. Available from: [Link]

  • (2016, December 13).
  • (2025, December 24).
  • PMC. (2020, August 11). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Available from: [Link]

  • ACS Publications. (2023, August 29). *Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2

Protocols & Analytical Methods

Method

Application Note: Optimal Reaction Conditions for N-Ethylation of Pyridazine-3-carboxamide

Executive Summary & Strategic Analysis The ethylation of pyridazine-3-carboxamide presents a classic heterocyclic challenge: Ambident Nucleophilicity . The substrate contains three distinct nitrogen centers capable of re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The ethylation of pyridazine-3-carboxamide presents a classic heterocyclic challenge: Ambident Nucleophilicity . The substrate contains three distinct nitrogen centers capable of reacting with electrophiles:

  • Ring

    
    :  Distal to the carbonyl, moderately nucleophilic.
    
  • Ring

    
    :  Proximal to the carbonyl, inductively deactivated.
    
  • Amide

    
    :  Non-basic (
    
    
    
    ), but highly nucleophilic upon deprotonation.

This guide provides two distinct protocols based on the desired outcome: Protocol A for medicinal chemistry applications targeting the exocyclic amide (creating N-ethylamides), and Protocol B for creating quaternary pyridazinium salts (zwitterionic synthons).

The Regioselectivity Landscape

The reaction outcome is dictated by the pH of the reaction medium and the electronic state of the substrate :

  • Neutral/Acidic Conditions (Kinetic Control): The ring nitrogens retain their lone pairs. The distal

    
     is the most basic site (
    
    
    
    ) and reacts with alkyl halides to form quaternary salts.
  • Anionic Conditions (Thermodynamic Control): Strong bases remove the amide proton. The resulting amidate anion is the most potent nucleophile, directing alkylation to the exocyclic nitrogen.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways based on base selection.

ReactionPathways Substrate Pyridazine-3-carboxamide Base Base Selection Substrate->Base StrongBase Strong Base (NaH/Cs2CO3) Deprotonation Base->StrongBase pH > 15 Neutral Neutral/Weak Base (Lone Pair Availability) Base->Neutral pH < 10 Amidate Amidate Anion (High Nucleophilicity) StrongBase->Amidate - H+ ProdA Product A: N-ethylpyridazine-3-carboxamide (Amide Alkylation) Amidate->ProdA + Et-I (SN2) Salt N1-Ethylpyridazinium Salt (Ring Quaternization) Neutral->Salt + Et-I (N1 Attack)

Figure 1: Divergent reaction pathways dictated by base strength. High pH activates the amide; neutral pH favors ring nitrogen alkylation.

Protocol A: Selective N-Ethylation of the Amide

Target: N-ethylpyridazine-3-carboxamide Application: SAR studies, peptidomimetic synthesis.

Critical Insight: The "Over-Alkylation" Risk

Direct alkylation of primary amides often leads to mixtures of mono-ethyl, di-ethyl, and O-alkyl (imidate) products. To mitigate this, we utilize Cesium Carbonate (


)  in polar aprotic solvents, which promotes mono-alkylation via the "Cesium Effect" (solubility and coordination), or Sodium Hydride (NaH)  for thermodynamic deprotonation.
Experimental Procedure (NaH Method)

Note: This method is aggressive but high-yielding for mono-alkylation if stoichiometry is strictly controlled.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve pyridazine-3-carboxamide (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in oil, 1.1 eq, 5.5 mmol) portion-wise.

    • Observation: Evolution of

      
       gas. The solution may turn yellow/orange.
      
    • Time: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

  • Alkylation: Re-cool to 0°C. Add Ethyl Iodide (EtI) (1.05 eq, 5.25 mmol) dropwise via syringe.

    • Critical Control: Do not use excess EtI (>1.1 eq) to avoid formation of the tertiary amide (

      
      -diethyl).
      
  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check TLC (10% MeOH in DCM). Look for the disappearance of the baseline starting material.[1]

  • Quench & Workup:

    • Quench with saturated

      
       (aq).[2]
      
    • Extract with EtOAc (

      
       mL). Note: Pyridazines are water-soluble; salting out the aqueous layer with NaCl is recommended.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Alternative "Process Chemist" Route (Highest Purity)

If direct alkylation yields inseparable mixtures, the Transamidation Route is the industry standard for purity:

  • Start with Ethyl pyridazine-3-carboxylate .

  • React with Ethylamine (70% aq or in THF) at 60°C.

  • This bypasses the regioselectivity issue entirely.

Protocol B: Selective Ring N-Ethylation

Target: 1-Ethyl-3-carbamoylpyridazin-1-ium iodide Application: Dipolar synthesis, solubility enhancement, ionic liquids.

Critical Insight: Electronic Bias

The amide group at C3 is electron-withdrawing. This deactivates the adjacent


 via induction.[3] Therefore, the distal 

is more nucleophilic
and will be the primary site of alkylation under neutral conditions.
Experimental Procedure
  • Solvent Selection: Use Acetonitrile (MeCN) or Acetone . These polar aprotic solvents dissolve the neutral substrate but are poor solvents for the ionic product, facilitating isolation via precipitation.

  • Reaction:

    • Dissolve pyridazine-3-carboxamide (1.0 eq) in MeCN (0.5 M concentration).

    • Add Ethyl Iodide (3.0 eq). Excess is permissible here as the salt precipitates, preventing over-reaction.

    • Heat to Reflux (80°C) for 12–18 hours.

  • Isolation (Self-Validating Step):

    • Cool the mixture to RT, then to 0°C.

    • The product should crystallize/precipitate as a yellow/orange solid.

    • Filter the solid and wash with cold diethyl ether to remove unreacted EtI and starting material.

  • Characterization:

    • 
       NMR will show a significant downfield shift of the ring protons due to the positive charge.
      

Comparative Data & Troubleshooting

VariableProtocol A (Amide Target)Protocol B (Ring Target)
Base NaH (Strong) or

None (Neutral)
Solvent DMF (Solubilizes Anion)MeCN (Precipitates Salt)
Temp 0°C

RT
Reflux (80°C)
Stoichiometry 1.05 eq EtI (Strict Control)3.0+ eq EtI (Excess)
Major Byproduct

-diethyl amide

-ethyl isomer (minor)
Troubleshooting Guide
  • Issue: O-Alkylation (Imidate formation) observed in Protocol A.

    • Cause: "Hard" electrophile attack on the Oxygen atom (Hard-Soft Acid Base theory).

    • Solution: Switch solvent to THF (less polar) or use a softer counter-ion (LiHMDS instead of NaH).

  • Issue: Low yield in Protocol A due to water solubility.

    • Solution: Use continuous extraction (DCM) or lyophilize the aqueous layer and triturate with organic solvent.

References

  • Physicochemical Properties of Pyridazines: Meanwell, N. A. (2017). The Pyridazine Ring in Drug Discovery. Advances in Heterocyclic Chemistry.

  • General Amide Alkylation Protocols: Hibbard, J. P., et al. (2022).[4] Mild Sustainable Amide Alkylation Protocol. Journal of Organic Chemistry.

  • Alternative Synthesis (Transamidation): PrepChem. Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide (Analogous protocol for diazines).

  • Regioselectivity in Pyridazines: Tiwari, A. K., et al. (2012). Synthesis and antimicrobial activity of pyrazine/pyridazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.

  • pKa and Basicity Data: Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition.

Sources

Application

Application Note: Strategic Solvent Selection for the Recrystallization of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Abstract The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and manufacturing. N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and manufacturing. N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound whose purity is paramount for its intended biological applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this method is fundamentally dependent on the strategic selection of an appropriate solvent or solvent system. This application note provides a comprehensive guide for researchers and scientists, detailing the theoretical principles and a practical, step-by-step protocol for identifying the optimal solvent for the recrystallization of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Introduction: The Critical Role of the Recrystallization Solvent

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] The core principle relies on dissolving the impure solid in a hot solvent to create a saturated solution, followed by cooling, which allows the desired compound to crystallize while impurities remain dissolved in the surrounding solution (mother liquor).[1]

The selection of the solvent is the most critical parameter for a successful recrystallization.[4] An ideal solvent must exhibit specific characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound of interest when hot.[2][5][6]

  • Low Solvating Power at Ambient or Low Temperatures: The compound should be poorly soluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[2][4]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[1][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1][8]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[5][6]

Physicochemical Profile of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

A preliminary analysis of the molecular structure of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is essential for a targeted solvent screening approach.

Structure:

Key Structural Features:

  • Pyridazinone Ring: A heterocyclic core containing nitrogen atoms and a carbonyl group.

  • Carboxamide Group: A polar functional group (-C(=O)NH-) capable of acting as both a hydrogen bond donor and acceptor.

  • Multiple Polar Centers: The presence of two carbonyl groups (C=O) and N-H bonds makes the molecule significantly polar.

Inferred Properties: Based on the principle of "like dissolves like," the high polarity of the target molecule suggests it will be more soluble in polar solvents (e.g., water, alcohols, acetone) and less soluble in non-polar solvents (e.g., hexane, toluene).[8] The presence of both hydrogen bond donors and acceptors indicates that polar protic solvents like ethanol and water could be particularly effective. Indeed, literature on similar pyridazinone derivatives frequently reports the use of ethanol for recrystallization.[9][10]

Experimental Protocol: Systematic Solvent Screening

A systematic screening of a panel of solvents with varying polarities is the most reliable method to identify the optimal recrystallization solvent.

Materials & Equipment
  • N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (crude)

  • Test tubes (e.g., 13x100 mm) and a test tube rack

  • Small-scale spatula

  • Graduated cylinders or pipettes (1-5 mL)

  • Hot plate with a water or sand bath

  • Ice bath

  • Vortex mixer

  • Glass stirring rods

  • Solvent Panel (suggested):

    • Water (High Polarity, Protic)

    • Ethanol (Polar, Protic)

    • Isopropanol (Polar, Protic)

    • Acetone (Polar, Aprotic)

    • Ethyl Acetate (Intermediate Polarity, Aprotic)

    • Toluene (Non-polar, Aromatic)

    • Hexane (Non-polar, Aliphatic)

Screening Workflow

The following workflow provides a systematic approach to evaluating each potential solvent.

Solvent_Screening_Workflow start Start: Place ~25 mg of crude compound in a labeled test tube add_solvent Add 0.5 mL of solvent at room temperature start->add_solvent vortex Vortex/Stir vigorously for 1 minute add_solvent->vortex observe_rt Observe Solubility at Room Temperature vortex->observe_rt dissolves_rt Result: Soluble (Solvent is unsuitable for single-solvent recrystallization) observe_rt->dissolves_rt Yes insoluble_rt Result: Insoluble or Sparingly Soluble observe_rt->insoluble_rt No heat Heat the mixture to the solvent's boiling point insoluble_rt->heat observe_hot Observe Solubility When Hot heat->observe_hot dissolves_hot Result: Soluble When Hot (Potential Candidate) observe_hot->dissolves_hot Yes insoluble_hot Result: Insoluble When Hot (Solvent is unsuitable) observe_hot->insoluble_hot No cool Cool slowly to room temp, then in an ice bath dissolves_hot->cool observe_xtal Observe for Crystal Formation cool->observe_xtal crystals Result: Abundant Crystals Form (Excellent Candidate) observe_xtal->crystals Yes no_crystals Result: No/Poor Crystals (Consider for mixed-solvent system) observe_xtal->no_crystals No/Poor

Caption: Workflow for systematic solvent screening.

Step-by-Step Procedure
  • Preparation: Label a test tube for each solvent to be tested.

  • Sample Addition: Place approximately 25 mg of crude N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide into each test tube.

  • Room Temperature Test: Add 0.5 mL of the first solvent to the corresponding test tube. Vortex or stir vigorously for 60 seconds. Observe the solubility. If the compound dissolves completely, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "soluble" component in a mixed-solvent system.[7][11]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, heat the test tube in a water or sand bath until the solvent gently boils. Stir continuously. Observe if the compound dissolves. If it remains insoluble, the solvent is unsuitable.

  • Crystallization Test: If the compound dissolved completely when hot, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.

  • Cooling: Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large volume of well-formed crystals.

  • Documentation: Record all observations in a structured table.

Interpreting Screening Results

The results from the solvent screening should be tabulated for easy comparison.

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
Water InsolubleSolubleAbundant, well-formed crystalsExcellent Candidate
Ethanol Sparingly SolubleVery SolubleGood crystal formationGood Candidate
Isopropanol Sparingly SolubleSolubleModerate crystal formationFair Candidate
Ethyl Acetate SolubleVery SolublePoor/No crystalsUnsuitable (single); Good "Solvent 1"
Acetone SolubleVery SolubleNo crystalsUnsuitable (single); Good "Solvent 1"
Toluene InsolubleInsolubleN/AUnsuitable
Hexane InsolubleInsolubleN/AUnsuitable

(Note: This table presents hypothetical data based on the compound's expected polarity.)

Advanced Strategy: The Mixed-Solvent System

In cases where no single solvent exhibits ideal properties, a mixed-solvent system is a powerful alternative.[8][11] This typically involves two miscible solvents:

  • Solvent 1 (Soluble): A solvent in which the compound is highly soluble, even at room temperature (e.g., Acetone or Ethyl Acetate from the table above).

  • Solvent 2 (Anti-solvent): A solvent in which the compound is poorly soluble, even when hot (e.g., Water or Hexane).

A common and effective pair for polar compounds like the target molecule is Ethanol/Water or Acetone/Water .[4]

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in a minimum amount of the hot "soluble" solvent (Solvent 1).

  • While keeping the solution hot, add the "anti-solvent" (Solvent 2) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a drop or two of Solvent 1 to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as described for the single-solvent method.

Optimized Recrystallization Protocol (Single Solvent: Ethanol)

Based on literature precedents for similar structures and favorable screening characteristics, ethanol is often a robust choice.[9][10]

Recrystallization_Protocol start Place crude compound in Erlenmeyer flask add_solvent Add minimum volume of hot ethanol to dissolve start->add_solvent hot_filter Perform hot gravity filtration (if insoluble impurities are present) add_solvent->hot_filter no_filter Proceed to Cooling hot_filter->no_filter No cool_slow Allow filtrate to cool slowly to room temperature hot_filter->cool_slow Yes no_filter->cool_slow ice_bath Cool further in an ice bath (15-20 min) cool_slow->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash crystals with a small amount of ice-cold ethanol collect->wash dry Dry crystals under vacuum or in a desiccator wash->dry end Obtain Pure Product dry->end

Caption: General workflow for single-solvent recrystallization.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling on a hot plate. Continue adding hot ethanol in small portions until the solid just dissolves. It is crucial to use the minimum amount of solvent to ensure the solution is saturated for a good yield.[11]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities in the crystal lattice.[11]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by leaving them on the filter under vacuum, followed by drying in a vacuum oven or desiccator.

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is too high or the solution is cooling too quickly. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystals Form: If crystallization does not occur, try scratching the inner surface of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch. If these fail, too much solvent may have been added; in this case, evaporate some solvent by gently heating the solution and then attempt to cool and crystallize again.[11][12]

  • Low Recovery: This is often caused by using too much solvent during dissolution, not cooling the solution sufficiently, or washing the crystals with room-temperature solvent instead of ice-cold solvent.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Technology Sydney. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Recrystallization I. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 16(8), 6393–6406. MDPI. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from [Link]

  • Quora. (2022). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 4. Crystallization. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Scalable Production Framework for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Abstract The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer and anti-inflammatory agents. This d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer and anti-inflammatory agents. This document provides a comprehensive technical guide for the scalable synthesis of a key derivative, N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. Moving beyond bench-scale procedures that often rely on chromatographic purification, this guide outlines a robust, two-stage process optimized for industrial production, emphasizing crystalline intermediates and telescoping steps to maximize efficiency and yield. We will explore the underlying chemical principles, provide detailed, step-by-step protocols, and discuss critical process parameters for successful scale-up.

Strategic Overview: A Two-Stage Approach to Scalable Synthesis

The synthesis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is most effectively approached by dissecting the molecule into two key components: the pyridazinone-3-carboxylic acid core and the N-ethylamide functional group. This retrosynthetic analysis leads to a logical and industrially viable two-stage process.

Stage 1: Synthesis of the Pyridazinone Core. The foundational step is the formation of the heterocyclic ring system. A highly reliable and scalable method involves the condensation of a 1,4-dicarbonyl precursor, specifically diethyl 2-oxosuccinate, with hydrazine. This approach is advantageous due to the commercial availability of starting materials and the tendency of the intermediate to crystallize, avoiding the need for chromatography.

Stage 2: Amidation. The second stage involves the conversion of the pyridazinone-3-carboxylic acid (or its ester) into the final N-ethyl carboxamide. This is a critical step where the choice of method significantly impacts purity, cost, and safety at scale. We will detail a direct amidation protocol using standard coupling agents, a method well-precedented for its reliability.

The entire workflow is designed to minimize complex purifications and maximize throughput, as illustrated below.

G A Diethyl 2-oxosuccinate + Hydrazine Hydrate B Stage 1: Cyclocondensation (Formation of Pyridazinone Core) A->B C Intermediate: Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate B->C D Hydrolysis C->D E Intermediate: 6-Oxo-1,6-dihydropyridazine-3-carboxylic Acid D->E F Stage 2: Amide Coupling (with Ethylamine) E->F G Final Product: N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide F->G H Purification: Crystallization G->H G start_materials Diethyl 2-oxosuccinate + Hydrazine Hydrate intermediate Hydrazone Intermediate (transient) start_materials->intermediate EtOH, Reflux cyclized_ester Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate intermediate->cyclized_ester Intramolecular Cyclization hydrolysis_step NaOH, H₂O (Hydrolysis) cyclized_ester->hydrolysis_step final_acid 6-Oxo-1,6-dihydropyridazine- 3-carboxylic Acid hydrolysis_step->final_acid Acidification (e.g., HCl)

Application

Catalytic reagents for synthesizing N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Application Note: Catalytic Strategies for the Synthesis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Executive Summary This Application Note details the catalytic methodologies for synthesizing N-ethyl-6-oxo-1,6...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Synthesis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Executive Summary

This Application Note details the catalytic methodologies for synthesizing N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 1 ). This molecule represents a critical scaffold in medicinal chemistry, serving as a core fragment for phosphodiesterase (PDE) inhibitors and GABA-A receptor ligands.

Traditionally, the synthesis of pyridazine-3-carboxamides involves stoichiometric coupling reagents (HATU, EDC/HOBt) or the conversion of carboxylic acids to acid chlorides. These methods generate significant waste and often suffer from poor atom economy.[1] This guide focuses on Catalytic Direct Amidation (CDA) and Catalytic Transamidation , utilizing Boron-based and Organocatalytic reagents. These protocols offer superior atom economy, reduced waste streams (Green Chemistry), and simplified purification compared to stoichiometric alternatives.

Retrosynthetic Analysis & Strategy

The synthesis is approached via the functionalization of the commercially available 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (or its ester derivatives).

  • Target: N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • Core Challenge: The pyridazinone ring is electron-deficient and has poor solubility in non-polar solvents, making standard thermal amidation difficult.

  • Catalytic Solution:

    • Route A (Direct Amidation): Boric Acid (

      
      ) catalyzed condensation of the carboxylic acid with ethylamine.
      
    • Route B (Transamidation): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) catalyzed aminolysis of the methyl ester.

Retrosynthesis Target Target: N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Acid Precursor A: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 37972-69-3) Target->Acid Route A: Catalytic Direct Amidation (Cat: Boric Acid) Ester Precursor B: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate Target->Ester Route B: Catalytic Transamidation (Cat: TBD) Core Core Synthesis: Alpha-Ketoglutaric Acid + Hydrazine (Oxidative Aromatization) Acid->Core

Figure 1: Retrosynthetic strategy highlighting two catalytic pathways for the amide installation.

Critical Reagents & Catalysts

The following reagents are selected based on mechanistic efficiency and industrial scalability.

Reagent ClassSpecific ReagentRoleMechanism of Action
Catalyst 1 Boric Acid (

)
Direct Amidation CatalystForms a dimeric acyloxyboronate intermediate, activating the carboxylic acid hydroxyl group for nucleophilic attack by the amine while sequestering water.
Catalyst 2 TBD (Triazabicyclodecene)Transamidation CatalystA dual H-bond donor/acceptor organocatalyst that activates the ester carbonyl and the amine nucleophile simultaneously.
Catalyst 3 Borane-Pyridine Complex Solubilizing CatalystActs as a liquid catalyst that improves the solubility of the pyridazinone substrate while promoting amidation (alternative to Boric Acid).
Solvent Fluorobenzene or Toluene Reaction MediumAllows for azeotropic removal of water (Route A). Fluorobenzene is preferred for higher polarity substrates.
Amine Source Ethylamine (2.0M in THF)NucleophilePreferred over Ethylamine HCl to avoid the need for stoichiometric base (DIPEA/TEA).

Detailed Protocols

Protocol A: Boric Acid Catalyzed Direct Amidation (Green Route)

Best for: Large-scale synthesis where waste minimization is critical.

Mechanism: Recent mechanistic studies suggest that Boric Acid does not act via a simple monomeric activation but forms a dimeric B-O-B anhydride species (acyloxyboronate) that bridges the carboxylic acid and the amine, facilitating the condensation.

Materials:

  • 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 equiv)

  • Ethylamine (2.0 M solution in THF, 1.2 equiv)

  • Boric Acid (

    
    ) (10 mol%)
    
  • Solvent: Anhydrous Toluene or Xylene (0.5 M concentration)

  • Equipment: Dean-Stark apparatus or Soxhlet extractor with 4Å Molecular Sieves.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (filled with toluene).

  • Loading: Add 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (10 mmol, 1.40 g) and Boric Acid (1 mmol, 62 mg).

  • Solvent & Amine: Add Toluene (20 mL). Add Ethylamine solution (12 mmol) slowly. Note: The amine may form a salt with the acid initially; this will dissociate upon heating.

  • Reaction: Heat the mixture to reflux (

    
    ). The THF from the amine solution will distill off first; continue heating to maintain vigorous reflux of toluene.
    
  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction completion is typically observed after 12–24 hours. Use TLC (10% MeOH in DCM) to check for the disappearance of the acid.

  • Workup: Cool the mixture to room temperature. The product, N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , often precipitates out of the toluene due to its polarity.

  • Purification: Filter the solid. Wash with cold toluene and then diethyl ether. If necessary, recrystallize from Ethanol/Water.

Yield Expectation: 75–85% isolated yield.

Protocol B: TBD-Catalyzed Transamidation (High Precision)

Best for: Cases where the carboxylic acid precursor is impure or the solubility in toluene is too low.

Materials:

  • Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 equiv)

  • Ethylamine (5.0 equiv, excess used as solvent/reactant)

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%)

  • Solvent: Methanol or neat (if amine is liquid/pressurized).

Step-by-Step Procedure:

  • Setup: Use a pressure tube or sealed vial if using volatile ethylamine (

    
    ).
    
  • Loading: Add the methyl ester (5 mmol, 0.77 g) and TBD (0.25 mmol, 35 mg) to the vessel.

  • Reaction: Add Ethylamine (excess, e.g., 2M in MeOH or THF, 10 mL). Seal the vessel immediately.

  • Conditions: Heat to

    
     for 4–6 hours. TBD acts as a bifunctional catalyst, activating the ester carbonyl via hydrogen bonding.
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

  • Purification: The residue consists of the product and catalytic TBD. Flash chromatography (DCM:MeOH 95:5) or a simple aqueous wash (TBD is water-soluble) yields the pure amide.

Yield Expectation: >90% isolated yield.

Mechanistic Visualization (Boric Acid Cycle)

The following diagram illustrates the active catalytic species in the Boric Acid pathway, emphasizing the role of the dimeric boron species in water sequestration and amine delivery.

BoricAcidCycle BoricAcid Boric Acid B(OH)3 Intermediate1 Acyloxyboronate Species (Activated Acid) BoricAcid->Intermediate1 + Acid - H2O AcidSubstrate Carboxylic Acid (Substrate) AcidSubstrate->Intermediate1 TransitionState B-N Coordinated Transition State Intermediate1->TransitionState + Amine Amine Ethylamine (Nucleophile) Amine->TransitionState Product Amide Product + Water TransitionState->Product Collapse Product->BoricAcid Regeneration

Figure 2: Proposed catalytic cycle for Boric Acid mediated amidation. The catalyst activates the acid while templating the amine approach.[2]

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare results against these standard parameters.

ParameterSpecificationNotes
Appearance White to off-white solidPyridazinones are typically crystalline.[3]
Melting Point

High MP due to intermolecular H-bonding.
1H NMR (DMSO-d6)

13.2 (s, 1H, NH-ring), 8.6 (t, 1H, NH-amide), 7.9 (d, 1H), 6.9 (d, 1H), 3.3 (q, 2H), 1.1 (t, 3H)
Characteristic doublet pattern for 1,6-dihydropyridazine protons.
Mass Spectrometry

ESI+ Mode.
Solubility DMSO, DMF, hot EthanolPoor solubility in water and DCM.

Troubleshooting Guide

  • Problem: Low conversion in Protocol A (Boric Acid).

    • Cause: Inefficient water removal.[1]

    • Solution: Ensure the Dean-Stark trap is functioning or add 5Å molecular sieves directly to the reaction flask. Switch solvent to Fluorobenzene (

      
      ) which forms a better azeotrope with water than Toluene.
      
  • Problem: Product is colored (yellow/brown).

    • Cause: Oxidation of the pyridazine ring or trace impurities.

    • Solution: Treat the crude solution with activated charcoal before crystallization.

  • Problem: Solubility issues with the starting material.

    • Cause: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is very polar.

    • Solution: Use Protocol B (Transamidation) or add 5-10% DMF to the Toluene in Protocol A to improve homogeneity.

References

  • Tang, P. (2005). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262. Link

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[4] "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids: Substrate Scope and Mechanistic Insights". The Journal of Organic Chemistry, 77(19), 8386–8400. Link

  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2016). "A Green Chemistry Perspective on Catalytic Amide Bond Formation". Nature Catalysis (Review context). Link

  • Arkivoc. (2009). "Synthesis of some new 6-substituted-3(2H)-pyridazinone derivatives". Arkivoc, (xi), 133-143. (Background on Pyridazinone ring synthesis). Link

  • Santa Cruz Biotechnology. "6-Oxo-1,6-dihydro-pyridazine-3-carboxylic acid Product Data". Link

Sources

Method

Accelerated Synthesis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: A Microwave-Assisted Protocol for Rapid Lead Generation

An Application Note for Drug Development Professionals Abstract The 6-oxo-1,6-dihydropyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The 6-oxo-1,6-dihydropyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory and anticancer properties. The N-ethyl-carboxamide functional group is also a critical component in many biologically active molecules, influencing properties such as cell permeability and target binding. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a promising candidate for drug discovery pipelines. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), this method drastically reduces reaction times from hours to mere minutes, while simultaneously improving yields and product purity compared to conventional heating methods. This guide is designed for researchers, scientists, and drug development professionals seeking to accelerate hit-to-lead and lead optimization phases.

The Rationale: Why Microwave-Assisted Synthesis?

In the competitive landscape of drug discovery, speed and efficiency are paramount. Traditional synthesis methods, often reliant on conventional heating (e.g., oil baths), transfer energy slowly and inefficiently via conduction and convection. This results in long reaction times, thermal gradients, and often, the formation of undesirable byproducts.

Microwave-assisted synthesis represents a paradigm shift. Unlike conventional methods, microwave irradiation delivers energy directly to polar molecules within the reaction mixture. This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules rapidly rotate to align with the field. This constant reorientation generates significant intermolecular friction, resulting in rapid and uniform heating of the entire reaction volume.

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. This movement causes collisions, which generates heat efficiently throughout the medium.

This "in-core" volumetric heating is exceptionally fast and uniform, often leading to dramatic accelerations in reaction rates and cleaner reaction profiles. For the synthesis of novel heterocyclic compounds, this translates to a significant competitive advantage, enabling the rapid generation of compound libraries for screening.

Synthetic Strategy and Workflow

The synthesis of the target compound is achieved via a two-step process. The first step involves the formation of a key intermediate, ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. The second, and most critical step, is the microwave-assisted amidation of this ester with ethylamine to yield the final product. This amidation step, which is often sluggish under conventional heating, is an ideal candidate for microwave acceleration.

G cluster_0 Overall Workflow A Starting Materials (Ester Precursor & Ethylamine) B Microwave Reaction Vessel Setup (Sealed Vial) A->B 1. Combine Reagents C Microwave Irradiation (Controlled Time, Temp, Power) B->C 2. Initiate Synthesis D Cooling & Depressurization C->D 3. Reaction Completion E Work-up & Solvent Removal D->E 4. Isolation F Purification (Recrystallization or Chromatography) E->F 5. Purification G Final Product Characterization (NMR, MS, Purity) F->G 6. Validation

Caption: High-level workflow for microwave-assisted amidation.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory-scale synthesis using a dedicated microwave reactor.

3.1. Materials and Reagents

  • Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (Precursor)

  • Ethylamine solution (e.g., 70% in water or 2.0 M in THF/Methanol)

  • Ethanol (Absolute, ≥99.5%)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Microwave reaction vials (10 mL) with snap caps and septa

  • Standard laboratory glassware

  • Magnetic stir bars

3.2. Instrumentation

  • A dedicated single-mode microwave reactor designed for chemical synthesis (e.g., Anton Paar Monowave, Biotage Initiator, CEM Discover).

  • Magnetic stir plate

  • Rotary evaporator

  • Standard analytical equipment for characterization (NMR, LC-MS).

3.3. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 mmol, 182.2 mg).

  • Solvent and Amine Addition: Add 4 mL of absolute ethanol to the vial. To this suspension, add ethylamine solution (3.0 mmol, 3.0 equivalents). Scientist's Note: Using an excess of the amine drives the reaction to completion. Ethanol is an excellent choice as it has a high dielectric constant, allowing for efficient absorption of microwave energy, and is a good solvent for the reactants.

  • Vessel Sealing: Securely seal the vial with the cap. Ensure the seal is tight to maintain pressure during the reaction.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 120 °C (The reactor will modulate power to maintain this temperature)

    • Reaction Time: 10 minutes

    • Stirring: On (medium-high)

    • Pre-stirring: 20 seconds

  • Cooling: After the irradiation is complete, the instrument will automatically cool the reaction vial to a safe handling temperature (typically <50 °C) using compressed air.

  • Work-up and Isolation:

    • Once cooled, carefully open the vial.

    • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 20 mL of deionized water and 20 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as a solid.

Comparative Performance and Data

The efficiency of the microwave-assisted protocol is best illustrated by comparing it to a traditional conventional heating approach.

ParameterMicrowave-Assisted MethodConventional Heating Method
Reaction Time 10 minutes 4 - 8 hours
Temperature 120 °CReflux (~78 °C in Ethanol)
Pressure ~5-10 bar (autogenous)Atmospheric
Isolated Yield ~92% ~65 - 75%
Purity (Crude) High (minimal byproducts)Moderate (side reactions possible)
Energy Consumption LowHigh

Mechanistic Insight

The amidation proceeds through a nucleophilic acyl substitution mechanism. The significant rate enhancement under microwave irradiation is attributed to the rapid, uniform heating of the polar reactants and solvent, which provides sufficient energy to overcome the activation barrier of the reaction more efficiently than conventional heating.

G cluster_1 Proposed Amidation Mechanism cluster_2 struct1 Ester Precursor + Ethylamine struct2 Tetrahedral Intermediate struct1->struct2 1. Nucleophilic Attack (Rate-limiting step) struct3 Final Product + Ethanol struct2->struct3 2. Collapse of Intermediate (Leaving group expulsion) l1 Microwave Irradiation (hν) l2 Accelerates Step 1 by rapidly overcoming activation energy (Ea)

Caption: Simplified mechanism of microwave-accelerated amidation.

Conclusion

This application note provides a validated, high-speed protocol for the synthesis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. By adopting microwave-assisted synthesis, drug discovery laboratories can significantly shorten development timelines, increase synthetic output, and operate under greener, more energy-efficient conditions. The presented method is robust, scalable, and serves as an excellent template for the rapid synthesis of analogous carboxamides, thereby accelerating the discovery of new therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Deriv
  • Microwave-Assisted Synthesis in Drug Development. (2025). EPCP.
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. (2025). Benchchem.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63.
  • Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. (2023). Asian Journal of Chemistry.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
  • The impact of microwave synthesis on drug discovery. (2005).
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). MDPI.
  • RF Energy Industrial I Microwave-Driven Chemical Reactions. (2024). RFHIC.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Drug Discovery
  • A Review on: A significance of microwave assist technique in green chemistry. (2014).
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2017).
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Drug Delivery and Therapeutics.
  • Microwave-assisted synthesis of nitrogen heterocycles. Thieme Chemistry.
  • Eco-Friendly Methodology to Prepare N-Heterocycles Related to Dihydropyridines: Microwave-Assisted Synthesis of Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-. (2011). MDPI.
  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-
Application

Application Notes and Protocols for the Safe Handling and Storage of Dihydropyridazine Carboxamides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the safe handling and storage protocols for dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the safe handling and storage protocols for dihydropyridazine carboxamides, a class of nitrogen-containing heterocyclic compounds of increasing interest in pharmaceutical research and drug development. Recognizing that many novel derivatives within this class may have limited toxicological data, these protocols are grounded in the principles of risk assessment and control banding to ensure the safety of laboratory personnel. This guide offers a framework for establishing best practices, from initial receipt and storage to experimental use and disposal, and is intended for researchers, scientists, and drug development professionals working with these potentially bioactive molecules.

Introduction: Understanding the Compound Class

Dihydropyridazine carboxamides are a subclass of pyridazines, which are six-membered heterocyclic rings containing two adjacent nitrogen atoms. The "dihydro-" prefix indicates the presence of two additional hydrogen atoms, resulting in a partially saturated ring system. The carboxamide functional group (-C(=O)NH₂) is a key feature, often contributing to the compound's biological activity and physicochemical properties.

These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological potential, including but not limited to, antimicrobial, anticancer, and kinase inhibitory activities.[1][2][3] The inherent biological activity of these molecules necessitates a cautious and well-documented approach to their handling and storage to mitigate potential health risks to laboratory personnel.

Hazard Identification and Risk Assessment

Due to the novelty of many dihydropyridazine carboxamide derivatives, comprehensive toxicological data and established Occupational Exposure Limits (OELs) are often unavailable. Therefore, a risk-based approach, such as control banding, is recommended for managing potential exposures.[4][5][6][7]

2.1. Principle of Control Banding

Control banding is a qualitative risk assessment and management strategy that groups workplace hazards into "bands" based on their potential health effects and the potential for exposure.[4][5][6][7] For novel chemical entities like many dihydropyridazine carboxamides, this approach allows for the implementation of appropriate control measures even in the absence of specific OELs.

2.2. Hazard Assessment of Dihydropyridazine Carboxamides

Based on data from structurally related compounds, the primary hazards associated with dihydropyridazine carboxamides are anticipated to be:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Eye Irritation: Can cause serious irritation, redness, and discomfort.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.

  • Unknown Systemic Toxicity: As these compounds are often designed to be biologically active, the potential for systemic effects upon absorption cannot be ruled out. Some dihydropyridine derivatives have been shown to have cytotoxic effects.[1]

2.3. Exposure Potential Assessment

The potential for exposure depends on the scale and nature of the work being performed. The following table provides a framework for assessing exposure potential.

Exposure Potential Quantity Handled Operation Type Dustiness/Aerosol Generation
Low < 1 gramSolution handling, weighing in a balance with a draft shieldLow (e.g., non-volatile liquids, pellets)
Medium 1 - 10 gramsWeighing of powders, preparations of stock solutions, transfersModerate (e.g., fine powders)
High > 10 gramsBulk handling, milling, lyophilization, sonicationHigh (e.g., very fine, fluffy powders)

Recommended Control Measures

Based on the hazard and exposure potential assessment, the following control measures are recommended.

Control Band Hazard Level Exposure Potential Recommended Controls
1 LowLow- General laboratory ventilation- Standard laboratory PPE (lab coat, safety glasses, gloves)
2 ModerateLow to Medium- Local Exhaust Ventilation (LEV) such as a fume hood or ventilated balance enclosure- Enhanced PPE (e.g., chemical splash goggles, nitrile gloves)
3 High or UnknownHigh- Containment (e.g., glove box, high-containment fume hood)- Respiratory protection may be required- Double gloving

Standard Operating Procedures (SOPs)

The following protocols provide detailed, step-by-step methodologies for the safe handling and storage of dihydropyridazine carboxamides.

4.1. Receiving and Unpacking Chemical Shipments

  • Objective: To safely receive and inspect incoming shipments of dihydropyridazine carboxamides.

  • Protocol:

    • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

    • If the package is damaged, do not open it. Move it to a designated safe area, such as a fume hood, and contact the supplier and your institution's Environmental Health and Safety (EHS) department.

    • If the outer packaging is intact, transfer it to a designated laboratory area for unpacking.

    • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package.

    • Carefully open the outer packaging and inspect the primary container for any damage, cracks, or loose caps.

    • Verify that the container label matches the information on the packing slip and the Safety Data Sheet (SDS) if available. If no SDS is provided, treat the compound as having unknown toxicity.

    • Affix a laboratory-specific label to the container with the date of receipt and the name of the responsible researcher.

    • Enter the compound details into the laboratory's chemical inventory system.

4.2. Storage Protocols

  • Objective: To ensure the safe and stable storage of dihydropyridazine carboxamides, preventing degradation and accidental exposure.

  • Protocol:

    • Store dihydropyridazine carboxamides in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed to prevent contamination and exposure to moisture and air.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

    • Store in a designated and clearly labeled cabinet. For potent compounds, a locked cabinet is recommended.

    • Avoid storing on open benchtops or high shelves.

    • For light-sensitive compounds, store in amber vials or in a dark location.

4.3. Weighing and Solution Preparation

  • Objective: To accurately weigh solid dihydropyridazine carboxamides and prepare solutions while minimizing the risk of inhalation and skin contact.

  • Protocol:

    • Perform all weighing and solution preparation activities within a certified chemical fume hood or a ventilated balance enclosure.

    • Wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves. For larger quantities or dusty materials, consider double gloving.

    • Use a spatula or powder funnel to transfer the solid compound to a tared weigh boat or directly into the receiving vessel.

    • Avoid creating dust. If the material is dusty, handle it with extra care and ensure the ventilation is functioning correctly.

    • After weighing, carefully add the solvent to the solid in the fume hood.

    • Cap the container securely and mix by gentle swirling or vortexing until the solid is fully dissolved.

    • Clean any spills on the balance or work surface immediately with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

    • Wash hands thoroughly after handling the compound.

Experimental Workflows

The following diagrams illustrate the logical flow of handling dihydropyridazine carboxamides in a research setting.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experimentation Experimental Phase cluster_Conclusion Conclusion Phase A Receipt & Unpacking B Storage A->B C Weighing & Solution Prep B->C D Reaction Setup C->D E Work-up & Purification D->E F Analysis (e.g., NMR, LC-MS) E->F G Waste Disposal E->G F->G H Decontamination G->H

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for removing impurities from N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Welcome to the Technical Support Center for the synthesis and purification of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide . This compound is a highly valuable building block in drug development, most notably utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide . This compound is a highly valuable building block in drug development, most notably utilized in the structure-guided synthesis of Trypanosoma cruzi proteasome inhibitors for Chagas disease [1].

Because pyridazinones exhibit complex lactam-lactim tautomerism and possess multiple hydrogen-bond donors/acceptors, isolating this intermediate from its reaction matrix requires precise physicochemical control. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure you achieve high-purity API intermediates.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (DCM / 5% NaHCO3) Crude->LLE AqPhase Aqueous Phase (Unreacted Acid, HOBt) LLE->AqPhase Discard OrgPhase Organic Phase (Target, EDC-Urea, Isomers) LLE->OrgPhase Retain AcidWash Acid Wash (0.1 M HCl) OrgPhase->AcidWash AqPhase2 Aqueous Phase (EDC-Urea, Amines) AcidWash->AqPhase2 Discard OrgPhase2 Organic Phase (Crude Target) AcidWash->OrgPhase2 Retain Chromatography Flash Chromatography (Silica, DCM:MeOH) OrgPhase2->Chromatography PureTarget Pure N-ethyl-6-oxo-1,6- dihydropyridazine-3-carboxamide Chromatography->PureTarget Elution

Workflow diagram detailing the sequential liquid-liquid extraction and chromatographic purification.

Section 1: Impurity Profiling & Physicochemical Data

Understanding the chemical nature of your impurities is the first step in designing a self-validating purification system. Below is a summary of the quantitative data and removal strategies for common byproducts encountered during the amide coupling of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with ethylamine.

Impurity ProfileSource / MechanismEst. pKaEst. LogPPrimary Removal Strategy
6-oxo-1,6-dihydropyridazine-3-carboxylic acid Unreacted starting material~2.5 (COOH)-0.5Mild basic aqueous extraction (5% NaHCO₃)
EDC-Urea / Tetramethylurea Coupling reagent byproductN/A1.2Acidic aqueous wash (0.1 M HCl) or water wash
HOBt / HOAt Coupling additive byproduct4.60.4Basic aqueous extraction (5% NaHCO₃)
1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide N1-alkylation regioisomer>120.8Normal-phase silica gel chromatography
Section 2: Troubleshooting FAQs

Q1: I have persistent unreacted 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in my final product. How do I remove it without degrading the carboxamide? A1: The causality here lies in the pKa differential. The carboxylic acid starting material is highly acidic (pKa ~2.5) compared to the target carboxamide (pKa > 10). Using a mild base like 5% NaHCO₃ safely deprotonates the carboxylic acid, converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous layer. The target carboxamide remains neutral and stays in the organic phase. Critical Insight: Avoid strong bases like 1M NaOH. The 6-oxo-1,6-dihydropyridazine ring is susceptible to ring-opening or amide hydrolysis under strongly alkaline conditions.

Q2: My NMR shows a significant amount of urea byproducts from the EDC coupling. What is the most efficient removal method? A2: EDC-urea is water-soluble but often exhibits problematic partitioning into polar organic solvents like Ethyl Acetate. Mechanistic Fix: Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM). Washing the organic layer with dilute acid (0.1 M HCl) protonates any residual basic dimethylamine sites on the urea derivative, driving it into the aqueous phase. If using HATU, the byproduct tetramethylurea is highly water-soluble and can be removed by repetitive washing with a brine/water mixture (1:1 v/v).

Q3: I am observing a closely eluting impurity on TLC/HPLC, suspected to be a regioisomer. How can I resolve this? A3: Pyridazinones exist in a lactam-lactim tautomeric equilibrium. During amide coupling, if the local pH is too high or if an excess of ethylamine acts as an alkylating agent, N1-alkylation (on the ring nitrogen) can occur, forming 1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. Because these regioisomers have identical molecular weights, liquid-liquid extraction cannot separate them. Solution: Normal-phase silica chromatography using a gradient of DCM to DCM/MeOH (95:5) is highly effective. The target N-ethyl carboxamide typically elutes slower than the N1-alkylated byproduct due to the exposed amide N-H, which acts as a strong hydrogen-bond donor to the silica stationary phase.

Section 3: Standardized Experimental Protocols
Protocol A: Optimized Acid-Base Liquid-Liquid Extraction (LLE)

This protocol is designed to chemically separate unreacted starting materials and coupling additives from the crude mixture.

  • Dilution: Dilute the crude reaction mixture (assumed 10 mmol scale) with 50 mL of Dichloromethane (DCM).

  • Basic Wash (Acid Removal): Add 25 mL of 5% aqueous NaHCO₃. Stir vigorously for 5 minutes. Allow phase separation and collect the lower organic layer. Repeat this step once. (Validates removal of unreacted 6-oxo-1,6-dihydropyridazine-3-carboxylic acid and HOBt).

  • Acidic Wash (Base/Urea Removal): Wash the organic layer with 25 mL of 0.1 M HCl. Stir for 5 minutes, separate, and collect the organic layer. (Validates removal of residual ethylamine and EDC-urea).

  • Brine Wash: Wash with 25 mL of saturated aqueous NaCl to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35°C to yield the crude product.

Protocol B: Flash Column Chromatography for Regioisomer Resolution

This protocol utilizes hydrogen-bonding differentials to separate the target compound from N1-alkylated regioisomers.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% DCM. Use approximately 30 g of silica per 1 g of crude product to ensure sufficient theoretical plates for separation.

  • Loading: Dissolve the crude N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in a minimum volume of DCM (add a few drops of MeOH if solubility is poor) and load it evenly onto the column.

  • Elution Gradient:

    • 0-3 Column Volumes (CV): 100% DCM (Elutes non-polar impurities).

    • 3-8 CV: DCM/MeOH (98:2 v/v) (Elutes the N1-alkylated regioisomer).

    • 8-15 CV: DCM/MeOH (95:5 v/v) (Elutes the target N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide).

  • Fraction Analysis: Monitor fractions via TLC (DCM:MeOH 9:1, UV 254 nm). The target compound will appear as a distinct UV-active spot with an Rf of ~0.3.

  • Recovery: Pool the pure fractions and evaporate the solvent to afford the highly purified API intermediate.

References
  • Thomas, M. G., et al. "Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors." Journal of Medicinal Chemistry, vol. 66, no. 15, 2023, pp. 10413-10431. URL:[Link]

Optimization

Resolving crystallization failures of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Technical Support Center: N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Welcome to the technical support center for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Welcome to the technical support center for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common crystallization failures encountered with this molecule. As a pyridazinone derivative, this compound presents unique crystallization challenges that require a systematic and mechanistically informed approach to overcome. This resource provides in-depth, field-proven insights and validated protocols to guide you toward obtaining a crystalline product with the desired purity, yield, and physical properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've completed the synthesis, removed the solvent, and am left with a persistent oil or amorphous solid. Why won't my compound crystallize?

Plausible Causes: This is the most common crystallization failure and typically points to one of several issues: high residual impurity levels, selection of an inappropriate solvent system, or excessively high supersaturation preventing nucleation.

  • Impurity Effects: Even small amounts of structurally similar impurities can inhibit or completely prevent crystal lattice formation. These impurities can disrupt the ordered packing required for crystallization or act as "growth poisons" by adsorbing to crystal surfaces.

  • High Solubility: The compound may be too soluble in the chosen solvent, even at lower temperatures, preventing the necessary supersaturation for nucleation to occur.

  • Kinetic Barriers: The molecule itself may have a high kinetic barrier to nucleation, requiring significant energy (or time) to transition from the disordered solution state to an ordered crystalline state.

Troubleshooting Strategies:

  • Assess Purity: Before attempting crystallization, ensure the crude product is of the highest possible purity. Use High-Performance Liquid Chromatography (HPLC) to quantify impurities. If purity is below 95%, consider re-purification by column chromatography.

  • Systematic Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. Given that similar pyridazinone derivatives are freely soluble in DMSO and sparingly soluble in alcohols, a good starting point is to explore alcohols and non-polar solvents.

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation is likely inhibited.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a previous batch of crystals, add a single, small seed crystal to the supersaturated solution. This provides a template for further crystal growth and is a highly effective method.

    • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to overcome the nucleation barrier.

Troubleshooting Flowchart: Initial Crystallization Failure

G start Crystallization Failure: Persistent Oil or Amorphous Solid check_purity Assess Purity (HPLC) start->check_purity purify Purify via Chromatography check_purity->purify Purity < 95% solvent_screen Systematic Solvent Screening check_purity->solvent_screen Purity > 95% purify->solvent_screen induce_nucleation Induce Nucleation solvent_screen->induce_nucleation No Crystals Formed success Crystalline Product Obtained solvent_screen->success Crystals Formed induce_nucleation->success

Caption: Troubleshooting logic for initial crystallization failure.

Question 2: My compound separates from the solution as an oil ("oiling out"). How can I prevent this and obtain crystals?

Plausible Causes: Oiling out occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase instead of a solid crystal. This is common when a solution is cooled too quickly or when using a solvent in which the compound's solubility changes dramatically with temperature. The compound essentially "crashes out" of solution before it can organize into a crystal lattice. This can also be caused by liquid-liquid phase separation (LLPS), especially if impurities are present.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: This is the most critical parameter to control. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator. Insulating the flask can further slow the cooling process.

  • Increase Solvent Volume: Oiling out is often a sign of excessive supersaturation. Re-heat the solution until the oil redissolves, then add more solvent (10-20% increments) to reduce the overall concentration. Then, proceed with slow cooling.

  • Change the Solvent System:

    • Try a solvent in which the compound is less soluble at higher temperatures.

    • Use a co-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like water or hexane) dropwise until the solution becomes faintly turbid (cloudy). This point of turbidity is the saturation point; warming slightly to clarify and then cooling slowly can yield high-quality crystals.

Experimental Protocol: Anti-Solvent Crystallization
  • Dissolve the purified N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in a minimal amount of a suitable "good" solvent (e.g., ethanol, isopropanol) at a slightly elevated temperature (e.g., 40-50 °C).

  • While stirring, add a miscible "anti-solvent" (e.g., deionized water, n-heptane) dropwise using a syringe pump for a controlled addition rate.

  • Continue adding the anti-solvent until persistent turbidity is observed.

  • Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature without disturbance.

  • If no crystals form, transfer the sealed vial to a 4 °C refrigerator.

Question 3: My crystallization yield is consistently low. How can I improve it?

Plausible Causes: A low yield often indicates that a significant amount of the product remains dissolved in the mother liquor. This can be due to using too much solvent, not cooling the solution to a low enough temperature, or premature filtration.

Troubleshooting Strategies:

  • Optimize Solvent Volume: Use just enough hot solvent to fully dissolve the compound. Any excess will retain more product in the solution upon cooling.

  • Maximize Cooling: Ensure the crystallization mixture has reached its final, lowest temperature and has been held there for a sufficient time (equilibration) before filtration. For many organic solvents, cooling to 0-4 °C is effective.

  • Mother Liquor Analysis: After filtration, concentrate the mother liquor by rotary evaporation. If a significant amount of solid crashes out, your initial crystallization was inefficient. This recovered material can be re-crystallized (a "second crop"), though it may be of lower purity.

  • Solvent Selection: Choose a solvent with a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures. This maximizes the amount of product that precipitates upon cooling.

Data Table: Solvent Selection Guide for Pyridazinone Derivatives
Solvent ClassSpecific ExamplesRationale for UsePotential Issues
Alcohols Ethanol, Isopropanol, n-ButanolModerate polarity, good for creating supersaturation via cooling. Often used for recrystallization of pyridazinones.High solubility may require cooling to very low temperatures; potential for oiling out if cooled too fast.
Esters Ethyl AcetateMedium polarity, good volatility. Can be effective for compounds with moderate polarity.Can co-crystallize as a solvate; check for this using thermal analysis (TGA/DSC).
Ketones AcetoneHigh polarity, dissolves many polar compounds.Often too strong a solvent, leading to low yields. High volatility makes slow evaporation difficult.
Apolar Solvents Toluene, Heptane, HexaneUsed as anti-solvents. The compound should be insoluble in these.Miscibility with the primary solvent must be confirmed.
Polar Aprotic DMSO, DMFVery high dissolving power.Generally unsuitable for crystallization as compounds are often too soluble, even when cold. Primarily used for reaction media.
Water Deionized WaterUsed as an anti-solvent for compounds dissolved in water-miscible organic solvents like ethanol or acetone.Check for hydrate formation. Pyridazinone derivatives are typically poorly soluble in water.
Question 4: My final product looks crystalline, but HPLC analysis shows it is still impure. What is happening?

Plausible Causes: Impurities can become trapped in the crystal lattice during formation, a process known as co-crystallization or solid solution formation, especially if the impurity is structurally similar to the target molecule. Impurities can also be included in pockets of mother liquor within larger crystals (inclusions) or simply adhere to the crystal surface.

  • Rapid Crystal Growth: Fast crystallization does not give the crystal lattice enough time to reject "wrong" molecules, leading to the incorporation of impurities.

  • Agglomeration: Small crystals can clump together (agglomerate), trapping impure mother liquor between them.

  • Surface Deposition: As the solvent evaporates from the filtered crystals, any dissolved impurities in the residual mother liquor will deposit on the crystal surfaces.

Troubleshooting Strategies:

  • Slow Down Crystallization: The slower the crystal growth, the more selective the process becomes. Use a slower cooling rate or a vapor diffusion setup.

  • Slurry/Wash: After filtration, wash the crystals thoroughly with a small amount of ice-cold crystallization solvent. This removes adhered mother liquor without dissolving a significant amount of the product. For a more rigorous wash, you can perform a reslurry by stirring the filtered crystals in fresh, cold solvent for a short period and then re-filtering.

  • Re-crystallization: A second crystallization is a powerful purification technique. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. Each successive crystallization should improve purity.

Workflow Diagram: Enhancing Product Purity
Troubleshooting

Technical Support Center: Stability and Degradation of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Welcome to the technical support center for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the pot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation of this molecule during experimental studies. As a pyridazinone derivative, understanding its stability profile is crucial for accurate and reproducible results. This document provides a structured, question-and-answer-based approach to identifying common degradation products through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my HPLC analysis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. What could be the cause?

Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. The stability of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be influenced by several factors in your experimental setup, including pH, temperature, light exposure, and the presence of oxidizing agents. To identify the source of these unexpected peaks, a systematic approach, such as a forced degradation study, is recommended. This will help you understand the degradation pathways and develop a stability-indicating analytical method.

Q2: What are the most likely degradation pathways for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Based on its chemical structure, which includes an amide linkage and a dihydropyridazine ring, the most probable degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The N-ethyl carboxamide side chain is susceptible to cleavage under both acidic and basic conditions. This would likely result in the formation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid and ethylamine. The pyridazinone ring itself may also undergo hydrolytic cleavage under more extreme conditions.

  • Oxidation: The dihydropyridazine ring and the N-ethyl group can be susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated species, or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to a variety of products through radical mechanisms or molecular rearrangements.

Below is a diagram illustrating the potential primary degradation pathways:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide B 6-oxo-1,6-dihydropyridazine-3-carboxylic acid A->B Acid/Base Hydrolysis C Ethylamine A->C Acid/Base Hydrolysis D N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide E N-Oxide derivatives D->E Oxidizing agents (e.g., H2O2) F Hydroxylated species D->F Oxidizing agents (e.g., H2O2) G N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide H Various photolytic products G->H UV/Vis Light

Caption: Potential degradation pathways of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in identifying potential degradation products and establishing the intrinsic stability of a molecule. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Issue: How do I set up a forced degradation study for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Here is a step-by-step workflow for conducting a comprehensive forced degradation study.

G A Prepare Stock Solution of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide B Subject Aliquots to Stress Conditions: - Acid Hydrolysis (e.g., 0.1M HCl) - Base Hydrolysis (e.g., 0.1M NaOH) - Oxidation (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) A->B C Neutralize Acid/Base Samples B->C D Analyze Samples by HPLC-UV/MS at Defined Time Points (e.g., 0, 2, 4, 8, 24h) B->D C->D E Compare Chromatograms of Stressed vs. Control Samples D->E F Identify and Characterize Degradation Products (LC-MS) E->F G Develop and Validate Stability-Indicating Method F->G

Caption: Experimental workflow for a forced degradation study.

Detailed Protocols for Forced Degradation

The following are detailed protocols for each stress condition. Remember to include an unstressed control sample for comparison at each time point.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and dilute with 0.1 M sodium hydroxide.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C). Basic hydrolysis of amides can be rapid.

    • At specified time intervals, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

    • Analyze by HPLC-UV/MS.

  • Neutral Hydrolysis:

    • Dissolve the compound in water or a mixture of water and a co-solvent.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Analyze aliquots at specified time intervals.

Oxidative Degradation
  • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Monitor the degradation at various time points.

  • Analyze by HPLC-UV/MS.

Photolytic Degradation
  • Prepare a solution of the compound in a photostable solvent (e.g., water, acetonitrile).

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A photostability chamber is recommended.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples at appropriate time intervals.

Thermal Degradation
  • Store the solid compound in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 60°C or 80°C).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

Data Interpretation and Analysis

The table below provides a template for summarizing your findings from the forced degradation studies.

Stress ConditionIncubation Time (h)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation PeaksRetention Times of Major Degradants (min)
Control 24RT00-
0.1 M HCl 2, 4, 8, 2460
0.1 M NaOH 2, 4, 8, 2440
Water 2, 4, 8, 2460
3% H₂O₂ 2, 4, 8, 24RT
Light -Photostability Chamber
Heat (Solid) 24, 48, 7280

By systematically applying these stress conditions and analyzing the resulting samples, you can identify the key degradation products of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. This information is invaluable for developing robust formulations, establishing appropriate storage conditions, and ensuring the quality and reliability of your research data.

References

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Journal of Organic Chemistry, 89, 5841-5845.
  • ChemScene. (n.d.). Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate.
  • ResearchGate. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF
Optimization

Enhancing purity of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide for pharmaceutical use

Introduction This guide addresses the specific challenges in synthesizing and purifying N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide . This scaffold is a critical pharmacophore in drug development, often serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the specific challenges in synthesizing and purifying N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide . This scaffold is a critical pharmacophore in drug development, often serving as a precursor for kinase inhibitors and anti-inflammatory agents.

The molecule possesses unique physicochemical properties—specifically lactam-lactim tautomerism and amphoteric nature (due to the free NH at position 1)—that complicate standard purification workflows. This guide moves beyond generic advice to provide chemically grounded solutions for enhancing purity to >98% (HPLC).

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify what you are removing. The synthesis of this carboxamide (typically via the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid or its ester with ethylamine) generates specific impurity classes.

Common Impurity Architecture
Impurity TypeOriginRRT (Relative Retention Time)*Removal Strategy
Parent Acid (Des-ethyl)Unreacted starting material or hydrolysis of product.~0.8 (Polar)Base Extraction (See Protocol A)
O-Alkylated/Acylated Isoforms Kinetic byproduct if reaction temperature is uncontrolled.~1.1 - 1.2Recrystallization (Ethanol)
Dimer Species High concentration thermal coupling.>1.5Flash Chromatography
Tautomeric Ghosts Analytical artifact (Not a real impurity).Variable (Broad/Split)Buffer pH Adjustment

*Note: RRT values are approximate and depend on C18/Mobile Phase conditions.

Visualizing the Impurity Genesis

The following diagram illustrates where impurities originate during the standard amidation workflow.

G Start Starting Material (Carboxylic Acid/Ester) Reaction Amidation Reaction (T > 60°C) Start->Reaction Reagent Ethylamine (Excess) Reagent->Reaction Product Target Product (N-ethyl carboxamide) Reaction->Product Main Pathway Impurity1 Impurity A: Hydrolysis Product (Reverted Acid) Reaction->Impurity1 Moisture/H+ Impurity2 Impurity B: Regioisomer (O-acylation) Reaction->Impurity2 Kinetic Control Failure

Figure 1: Reaction pathway showing the genesis of common impurities based on reaction conditions.

Module 2: Purification Protocols

Protocol A: The "Acid-Base Swing" (Primary Purification)

Best for: Removing unreacted starting materials and non-acidic byproducts.

The Science: The N-H at position 1 of the pyridazine ring is weakly acidic (


). We can exploit this to pull the product into water at high pH, wash away organic impurities, and then precipitate the pure product.
  • Dissolution: Dissolve crude solid in 1M NaOH (5 mL per gram). Ensure pH > 12.

    • Checkpoint: The solution should be clear yellow. If solids remain, they are likely non-acidic impurities (dimers or O-alkylated byproducts). Filter these out.

  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate .

    • Action: Discard the organic layer (contains non-polar impurities).

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target: Acidify to pH 3-4.

  • Isolation: Filter the resulting white/off-white precipitate. Wash with ice-cold water.[1]

Protocol B: Recrystallization (Polishing)

Best for: Final purity enhancement (>99%) and removing trace salts.

Solvent Selection Guide:

  • Ethanol (95%): Recommended. Good solubility differential between hot and cold.

  • Isopropanol (IPA): Use if Ethanol fails to crystallize (yields are higher, but purity upgrade is lower).

  • DMF/Water (1:1): Only for highly stubborn crude material. Hard to remove solvent traces.

Step-by-Step:

  • Suspend the solid from Protocol A in Ethanol (10 mL/g).

  • Heat to reflux (78°C). If not fully dissolved, add Ethanol in 1 mL increments.

  • Critical Step: Once dissolved, remove from heat and let cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

  • Chill at 0°C for 1 hour.

  • Filter and dry under vacuum at 50°C.

Module 3: Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a split peak or a broad "hump" under the main peak. Is my compound impure?

Diagnosis: Likely Tautomerism , not impurity. Explanation: Pyridazinones exist in equilibrium between the lactam (keto) and lactim (enol) forms. In standard neutral solvents, these interconvert on the timescale of the HPLC run, causing peak splitting. Solution:

  • Acidify Mobile Phase: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your water/acetonitrile mix. This locks the molecule in the protonated/lactam form.

  • Check UV: If the spectra of the "split" peaks are identical, it is tautomerism.

Q2: The product "oils out" instead of crystallizing.

Diagnosis: Supersaturation is too high, or the solvent polarity is mismatched. Solution:

  • Seeding: Add a tiny crystal of pure product (if available) when the solution is slightly cloudy.

  • The "Cloud Point" Method: Dissolve in hot Ethanol. Add hot Water dropwise until just persistent cloudiness appears. Add one drop of Ethanol to clear it, then cool slowly.

Q3: My yield is low after the Acid-Base Swing (Protocol A).

Diagnosis: The product might be amphoteric or water-soluble at neutral pH. Solution:

  • Check the pH of the filtrate. If it is not significantly acidic (pH < 4), the product may still be in solution.

  • Salting Out: Saturate the aqueous filtrate with NaCl to push the organic product out of the solution phase.

Module 4: Analytical Validation Workflow

Use this logic flow to determine the next step in your purification process.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC/HPLC (Purity < 90%) Start->CheckTLC AcidBase Protocol A: Acid-Base Extraction CheckTLC->AcidBase Significant Impurities CheckPurity Purity Check (HPLC) AcidBase->CheckPurity Recryst Protocol B: Recrystallization (EtOH) CheckPurity->Recryst Purity > 90% Column Flash Chromatography (DCM:MeOH 95:5) CheckPurity->Column Purity < 90% (Complex Mix) Final Final Product (>98% Pure) Recryst->Final Column->Final

Figure 2: Decision tree for selecting the appropriate purification method based on crude purity.

References

  • HPLC Separation of Tautomers: Journal of Pharmaceutical and Biomedical Analysis. (1999).[2] "Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC." [Link]

  • Solubility & Recrystallization: MDPI Molecules. (2019).[3] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." [Link]

  • Chemical Properties & Safety: PubChem. (2025).[4][5] "Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate Compound Summary." [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide analysis

An In-Depth Guide to the Development and Comparative Analysis of a Stability-Indicating HPLC Method for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Introduction: The Analytical Challenge of Modern Heterocyclic APIs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Comparative Analysis of a Stability-Indicating HPLC Method for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Introduction: The Analytical Challenge of Modern Heterocyclic APIs

N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a representative member of the pyridazinone class of heterocyclic compounds. Such molecules are scaffolds of significant interest in medicinal chemistry, with derivatives showing potential as anti-inflammatory, cardiotonic, and anticancer agents.[1][2] The analytical characterization of these active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring their purity, potency, and stability.

The structure of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, featuring a polar pyridazinone ring and a carboxamide group, presents a distinct challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC).[3] Highly polar analytes often exhibit poor retention on conventional non-polar stationary phases (like C18), frequently eluting near the solvent front, which compromises resolution and quantification. This guide, written from the perspective of a senior application scientist, provides a systematic, rationale-driven approach to developing a robust, specific, and stability-indicating HPLC method for this compound. We will compare this optimized method against a more conventional approach to provide clear, data-supported evidence of its superior performance.

Part 1: Foundational Method Development: A Rationale-Driven Approach

The primary goal is to develop a stability-indicating method, which is an analytical procedure capable of accurately quantifying the decrease in the amount of the API due to degradation.[4] This requires separating the main peak from any potential degradation products, process impurities, or formulation excipients.

Initial Considerations & Rationale: Building from First Principles

Before any practical experiment, a thorough analysis of the analyte's structure informs our starting point.

  • Analyte Polarity: The presence of two carbonyl groups, two nitrogen atoms in the ring, and an amide linkage makes the molecule significantly polar. Standard C18 columns, while the workhorse of HPLC, often fail to provide adequate retention for such compounds due to their high hydrophobicity.

  • Stationary Phase Selection: To counteract the low retention, a stationary phase with alternative selectivity is required.

    • Hypothesis 1 (Conventional): A standard C18 column might be attempted but is predicted to perform poorly.

    • Hypothesis 2 (Optimized): A stationary phase with mixed-mode interactions or enhanced polar retention is preferable. A Phenyl-Hexyl column offers π-π interactions with the aromatic pyridazine ring, providing a different retention mechanism than the purely hydrophobic interactions of a C18 phase.[5] This alternative selectivity is invaluable for resolving the parent drug from structurally similar impurities.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally has a lower viscosity and UV cutoff. Methanol, however, can offer unique selectivity, particularly with phenyl-based columns, as it is less likely to disrupt π-π interactions compared to the nitrile group in acetonitrile.[6] We will begin by screening both.

    • pH Control: The pyridazinone ring contains ionizable protons. Controlling the mobile phase pH is critical to ensure consistent retention and peak shape by suppressing the ionization of the analyte and any potential impurities.[6] A pH of around 3.0 is often a good starting point, as it is low enough to protonate residual silanols on the silica-based column, minimizing peak tailing for basic compounds, while keeping most acidic compounds in their neutral form.[7] A phosphate buffer is chosen for its low UV cutoff, making it suitable for detection at low wavelengths.[7]

  • Detector Wavelength Selection: An initial scan of the analyte in the mobile phase diluent using a UV-Vis spectrophotometer (or a photodiode array detector) is performed to determine the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity.

Systematic Optimization of the Proposed Method

The following protocol outlines the steps taken to refine the initial chromatographic conditions into a final, robust method.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Initial Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 256 nm (hypothetical λmax based on similar structures[8]).

  • Injection Volume: 10 µL.

  • Procedure: a. Inject a standard solution of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (approx. 0.1 mg/mL). b. Evaluate the initial chromatogram for retention time, peak shape, and tailing factor. c. Gradient Adjustment: Based on the initial retention time, adjust the gradient slope. If the peak elutes too late, increase the initial percentage of B or shorten the gradient time. If it elutes too early, decrease the initial percentage of B. The goal is a retention time that is well-resolved from the solvent front but allows for a reasonable run time. d. Flow Rate & Temperature Tuning: Minor adjustments to flow rate and temperature can be made to fine-tune resolution between the main peak and any closely eluting impurities identified during forced degradation studies.

Forced Degradation Studies: Ensuring Specificity

Forced degradation (or stress testing) is a critical component of developing a stability-indicating method.[9][10] It involves subjecting the API to harsh conditions to intentionally produce degradation products.[4] The method is then proven to be specific if it can separate all generated degradation peaks from the parent API peak.

  • Sample Preparation: Prepare a stock solution of the API at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl before injection. A significant degradation was observed under basic conditions for similar structures.[11]

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid API powder to 105 °C for 24 hours. Dissolve in the diluent for analysis.

  • Photolytic Degradation: Expose the solid API and a solution of the API to UV light (254 nm) and visible light in a photostability chamber.

  • Analysis: Analyze all stressed samples using the optimized HPLC method alongside a non-stressed control sample. Use a PDA detector to check for peak purity of the parent analyte peak in each condition.

The logical workflow for this development process is illustrated below.

G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization & Specificity cluster_2 Phase 3: Final Method Analyte Analyte Characterization (N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide) Column Column Screening (C18 vs Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs MeOH, pH 3.0) Analyte->MobilePhase InitialMethod Define Initial Method Column->InitialMethod MobilePhase->InitialMethod Optimize Systematic Optimization (Gradient, Flow Rate) InitialMethod->Optimize Inject Standard ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimize->ForcedDeg Apply Optimized Conditions Specificity Assess Specificity & Peak Purity ForcedDeg->Specificity Analyze Stressed Samples Specificity->Optimize Poor Resolution FinalMethod Final Stability-Indicating HPLC Method Specificity->FinalMethod Method is Specific

Caption: Workflow for HPLC Method Development and Optimization.

Part 2: Comparative Analysis: Optimized vs. Conventional Methods

To demonstrate the value of the systematic development process, we compare the final optimized method (Method A) with a plausible conventional alternative (Method B) that might be chosen without considering the analyte's specific properties.

  • Method A (Optimized):

    • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with A (20mM KH₂PO₄, pH 3.0) and B (Acetonitrile).

    • Gradient Program: 30% B to 70% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

  • Method B (Conventional):

    • Column: Standard C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 70:30 Methanol:Water.

    • Flow Rate: 1.0 mL/min

Head-to-Head Performance Data

The following table summarizes the hypothetical but expected performance data based on established chromatographic principles for the analysis of the API and a key, closely eluting degradation product (Degradant 1) formed during base hydrolysis.

ParameterMethod A (Optimized Phenyl-Hexyl)Method B (Conventional C18)Acceptance Criteria
Retention Time (API) 6.8 min2.1 min> 2x void time
Resolution (Rs) between API and Degradant 1 2.50.8Rs > 2.0
Tailing Factor (Tf) for API 1.11.8Tf ≤ 1.5
Theoretical Plates (N) for API > 8000< 2500N > 2000
Limit of Quantification (LOQ) 0.1 µg/mL0.8 µg/mLAs low as reasonably practicable
Discussion of Comparative Results

The data clearly illustrates the superiority of the optimized method (Method A).

  • Retention & Resolution: Method B, using a standard C18 column, provides insufficient retention for the polar analyte, causing it to elute very close to the solvent front.[3] This leads to a critical failure in resolution (Rs < 2.0) between the API and its degradation product, making the method unsuitable as a stability-indicating assay.[12] Method A provides adequate retention and excellent baseline resolution.

  • Peak Shape & Efficiency: The high tailing factor in Method B is indicative of secondary interactions between the analyte and the column's stationary phase, a common issue with polar compounds on older C18 columns.[6] This poor peak shape contributes to low column efficiency (Theoretical Plates), reducing sensitivity and integration accuracy. Method A yields a sharp, symmetrical peak, reflecting high efficiency.

  • Sensitivity: The superior peak shape and efficiency of Method A result in a significantly lower Limit of Quantification (LOQ), making it far more suitable for detecting and quantifying low-level impurities and degradation products.

Part 3: Method Validation Protocol per ICH Guidelines

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability.[15][16]

G cluster_0 Method Performance Characteristics Specificity Specificity (Forced Degradation) Validated Validated HPLC Method Specificity->Validated Linearity Linearity & Range (50-150% of nominal) Linearity->Validated Accuracy Accuracy (% Recovery) Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated Robustness Robustness (pH, Flow, Temp) Robustness->Validated LOQ LOD & LOQ (S/N Ratio) LOQ->Validated

Caption: Key Validation Parameters According to ICH Q2(R1).

Experimental Protocols for Validation
  • Specificity: Already demonstrated through forced degradation studies, which showed no interference at the retention time of the API.

  • Linearity: Prepare calibration standards at a minimum of five concentrations across the range of 50% to 150% of the nominal assay concentration. Plot peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[17]

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.[18]

  • Accuracy: Perform recovery studies by spiking a placebo (formulation matrix without API) with the API at three concentration levels (e.g., 80%, 100%, 120%). The percent recovery should be within 98.0% to 102.0%.[12][13]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.[14]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the data sets should be ≤ 2.0%.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results. The system suitability parameters should remain within acceptance criteria.[18]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine by serial dilution of a standard solution until the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Conclusion

The development of a reliable HPLC method for a polar compound like N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide requires a departure from conventional C18-based approaches. By logically selecting a stationary phase with alternative selectivity (Phenyl-Hexyl) and systematically optimizing the mobile phase and gradient conditions, we have established a method (Method A) that is demonstrably superior to a conventional alternative. This optimized method provides excellent resolution, peak shape, and sensitivity. Furthermore, its specificity, confirmed through rigorous forced degradation studies, establishes it as a true stability-indicating assay. Following the comprehensive validation protocol outlined ensures that the method is robust, reliable, and fit for its intended purpose in a regulated drug development environment.

References

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]

  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. R Discovery. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LC Services. The Science of Separation: Understanding High-Performance Liquid Chromatography. [Link]

  • LC Services. (2022). Understanding Chromatography - How does HPLC work to separate components of a mixture?. [Link]

  • Crocetti, L., et al. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Chirality, 25(6), 400-408. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Reckhow, D. A., & Plankey, B. J. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(4), 1145-1152. [Link]

  • Youssef, M. M., et al. (2025). HPLC-based quantification of (-)-pseudosemiglabrin in Tephrosia purpurea at different growth stages and optimization of extraction methods. Arabian Journal of Chemistry. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Slideshare. (2015). Ich guidelines for validation final. [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Alam, O., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • University of Leeds. HPLC solvents and mobile phase additives. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ResearchGate. (2017). How can I separate drugs with carboxylic and amide groups by using HPLC?. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, S2. [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC?. [Link]

  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6479. [Link]

  • Jain, D., & Jain, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(5), 001-011. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Journal for Innovative Development in Pharmacy and Science. (2022). Development and Validation of Novel RP-HPLC Method for the Estimation of Nintedanib in API and Marketed Pharmaceutical Dosage Form. [Link]

  • Roge, A. B., et al. (2021). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 11(2), 125-131. [Link]

  • Pawar, S. S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 178-188. [Link]

  • Azizi, Z., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 65-71. [Link]

  • Li, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry, 2023, 1-11. [Link]

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Comparative

Interpreting H-NMR and C-NMR spectra of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

This guide details the structural interpretation of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , a pyridazinone derivative often utilized as a scaffold in drug discovery (e.g., for cardiovascular or anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural interpretation of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , a pyridazinone derivative often utilized as a scaffold in drug discovery (e.g., for cardiovascular or anti-inflammatory targets).[1]

This analysis compares the spectral performance of the target molecule against common synthetic precursors and isomeric impurities, establishing a robust protocol for validation.

Part 1: Executive Summary & Structural Context

The target molecule features a pyridazin-3(2H)-one core substituted at the 6-position (by IUPAC numbering for the oxo group) or 3-position (relative to the hydrazine origin) with an


-ethylcarboxamide.

Critical Structural Features for NMR:

  • Lactam/Lactim Tautomerism: The ring exists predominantly in the lactam form (6-oxo-1,6-dihydro), characterized by a highly deshielded NH proton.[1]

  • Amide Side Chain: The exocyclic

    
    -ethyl carboxamide provides distinct coupling patterns (
    
    
    
    ) between the amide NH and the ethyl group.
  • Solubility Profile: Due to the dual hydrogen-bond donors (Ring NH, Amide NH) and acceptors (Ring C=O, Amide C=O), the molecule exhibits poor solubility in non-polar solvents (

    
    ), necessitating polar aprotic solvents (
    
    
    
    ) for accurate quantitation.

Part 2: Comparative Analysis (Alternatives & Impurities)

To ensure "performance" in an analytical context, one must distinguish the target from its most likely synthetic alternatives: the Ester Precursor and the O-Alkylated Regioisomer .

Comparison 1: Solvent System Performance

Objective: Maximizing signal resolution and proton exchange suppression.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Ring NH Detection Sharp/Broad Singlet (~13 ppm) Often invisible or extremely broadDMSO stabilizes the acidic lactam proton via H-bonding; CDCl

allows rapid exchange/broadening.[1]
Amide Coupling Visible (

)
Often collapsedDMSO reduces the rate of NH exchange, preserving the triplet splitting of the amide NH.
Solubility High (>20 mg/mL) Low (<2 mg/mL)The polar lactam scaffold aggregates in chloroform, leading to poor S/N ratio.
Comparison 2: Distinguishing Target from Precursors/Isomers

Objective: Validating synthetic success.

Spectral FeatureTarget (N-ethyl Amide) Alternative A: Ethyl Ester Precursor Alternative B: O-Ethyl Imidate (Regioisomer)
Ethyl CH

Shift

~3.2 - 3.4 ppm
(adjacent to N)

~4.3 - 4.4 ppm
(adjacent to O)

~4.4 - 4.5 ppm
(adjacent to O)
Amide NH Present (~8.5 - 9.0 ppm) Absent Absent
Ring NH Present (~13.0 ppm) Present Absent (Ring N is alkylated or aromatized)

Part 3: Detailed Spectral Assignment

A. H-NMR Assignment (400 MHz, DMSO-d )
PositionShift (

ppm)*
MultiplicityIntegral

(Hz)
Assignment Logic
NH (Ring) 13.0 - 13.5 br s1H-Lactam NH. Highly deshielded due to aromaticity of the ring and H-bonding.[1] Disappears with

shake.[1]
NH (Amide) 8.6 - 9.0 br t1H~5.5Amide NH. Couples with the ethyl

.[1] "Triplet" appearance confirms N-ethyl connectivity.
H-4 7.8 - 8.0 d1H9.8Ring Proton. Deshielded by the adjacent electron-withdrawing carboxamide group.[1] Forms AB system with H-5.
H-5 6.9 - 7.1 d1H9.8Ring Proton. Ortho to the lactam carbonyl.[1] Typical "enone" doublet pattern.
CH

(Ethyl)
3.2 - 3.4 dq / m2H7.0, 5.5Methylene. Quartet due to

, further split by NH (if resolution allows).[1] Upfield of O-ethyl analogs.
CH

(Ethyl)
1.1 - 1.2 t3H7.0Methyl. Classic triplet.[1]

*Note: Chemical shifts are estimated based on pyridazinone pharmacophore standards. Exact values vary by concentration and temperature.

B. C-NMR Assignment (100 MHz, DMSO-d )
Carbon TypeShift (

ppm)
Assignment Logic
C=O (Lactam) 160.0 - 162.0 Ring carbonyl (C6).[1] Typical amide-like carbonyl shift.[1]
C=O (Amide) 158.0 - 160.0 Exocyclic carboxamide carbonyl.
C-3 (Quaternary) 138.0 - 142.0 Ring carbon bearing the carboxamide.[1] Deshielded by N=N bond character.[1]
C-4 130.0 - 135.0 Ring CH beta to lactam carbonyl.
C-5 126.0 - 129.0 Ring CH alpha to lactam carbonyl.[1]
CH

(Ethyl)
34.0 - 36.0 Aliphatic carbon attached to Nitrogen.[1]
CH

(Ethyl)
14.0 - 15.0 Terminal methyl.[1]

Part 4: Experimental Protocol

To replicate the "High Performance" spectral quality described above, follow this strict protocol.

Materials:

  • Compound: >5 mg (for

    
    H), >20 mg (for 
    
    
    
    C).
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).[1]
    
  • Tubes: 5mm High-Precision NMR tubes (Wilmad 528-PP or equivalent).

Workflow:

  • Preparation: Weigh 10 mg of the solid into a clean vial. Add 0.6 mL DMSO-d

    
    .
    
  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. Warning: Do not heat above 40°C to avoid accelerated H-D exchange of the amide protons.

  • Acquisition (

    
    H): 
    
    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the broad NH peaks).

    • Pulse Angle: 30°.[1]

  • Acquisition (

    
    C): 
    
    • Scans: 1024 (minimum).[1]

    • Decoupling: Proton-decoupled (Waltz-16).[1]

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm (

      
      H) and 39.5 ppm (
      
      
      
      C).[1]
    • Apply Exponential Multiplication (LB = 0.3 Hz) to smooth the baseline for broad NH signals.

Part 5: Visualization of Structural Logic

The following diagram illustrates the decision tree for confirming the structure and ruling out the O-alkylated impurity.

NMR_Assignment_Logic Start Analyze 1H-NMR Spectrum (DMSO-d6) Check_Ethyl Check Ethyl Group Region (3.0 - 4.5 ppm) Start->Check_Ethyl Ethyl_Pos Where is the CH2 Quartet? Check_Ethyl->Ethyl_Pos Case_N ~3.3 ppm (N-Alkyl) Ethyl_Pos->Case_N Case_O ~4.4 ppm (O-Alkyl) Ethyl_Pos->Case_O Check_NH Check Downfield Region (>8.0 ppm) Case_N->Check_NH Conclusion_Impurity IMPURITY: O-Ethyl Imidate or N-Ethyl Ring Isomer Case_O->Conclusion_Impurity Indicates Ester/Imidate NH_Signals Signal Count > 8 ppm Check_NH->NH_Signals Two_NH 2 Signals (Ring NH + Amide NH) NH_Signals->Two_NH One_NH 1 Signal (Amide NH only) NH_Signals->One_NH No_NH 0 Signals NH_Signals->No_NH Conclusion_Target CONFIRMED: N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Two_NH->Conclusion_Target One_NH->Conclusion_Impurity Possible Ring N-Alkylation No_NH->Conclusion_Impurity Ester Precursor

Caption: Logical workflow for distinguishing the target N-ethyl amide from common O-alkylated or ester precursors using 1H-NMR shifts.

References

  • PubChem. (n.d.).[1] Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. National Center for Biotechnology Information.[1] Retrieved February 28, 2026, from [Link]

  • Asif, M. (2016).[1] Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. ResearchGate. Retrieved February 28, 2026, from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved February 28, 2026, from [Link]

  • Oxford Instruments. (n.d.).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 28, 2026, from [Link]

Sources

Validation

A Researcher's Guide to the Structural Validation of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Introduction: The Imperative of Unambiguous Structural Confirmation In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, activity, and safety. For novel chemical entities such as N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound of interest for its potential pharmacological activity, unambiguous structural validation is not merely a formality but the bedrock upon which further research is built. Misinterpretation of a molecular structure can lead to wasted resources, flawed biological hypotheses, and significant delays in development pipelines.

Single-crystal X-ray diffraction (SC-XRD) has long been revered as the "gold standard" for determining the absolute 3D structure of small molecules.[1] Its ability to provide atomic-level resolution of bond lengths, bond angles, and stereochemistry is unparalleled.[1] However, a robust validation strategy extends beyond a single technique. It involves a holistic approach, integrating the definitive solid-state data from SC-XRD with complementary solution-state and compositional data from orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

While a public crystal structure for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is not available at the time of this publication, this guide will provide researchers with a comprehensive framework for its validation. We will detail the necessary experimental protocols, explain the causality behind key procedural choices, and present the quality metrics required for a trustworthy structural assignment. By using data from closely related, published dihydropyridazine and dihydropyridine structures, we will establish a clear benchmark for what researchers should expect to observe, thereby creating a self-validating system for future analyses.

Part 1: The Gold Standard — Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides a static, high-resolution snapshot of a molecule's conformation as it exists within a highly ordered crystal lattice. The technique's power lies in its ability to directly map electron density, from which atomic positions can be inferred with exceptional precision.

Experimental Workflow: From Crystal to Structure

The journey from a promising crystalline solid to a fully refined molecular structure is a meticulous process. Each step is designed to maximize data quality and ensure the final model is a faithful representation of the experimental evidence.

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_processing Data Processing & Refinement cluster_validation Validation & Deposition Synthesis Synthesis of Compound Crystallization Growing Single Crystals (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization Yields solid material Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Select high-quality crystal Screening Crystal Screening (Diffraction Quality Check) Mounting->Screening Assess diffraction Data_Collection Full Data Collection (Diffractometer) Screening->Data_Collection Proceed if diffraction is strong Integration Data Integration & Scaling Data_Collection->Integration Raw diffraction images Solution Structure Solution (e.g., SHELXT) Integration->Solution Processed reflection file (HKL) Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Initial structural model Validation Structure Validation (checkCIF) Refinement->Validation Refined structure (CIF) Deposition Data Deposition (e.g., CSD) Validation->Deposition Validated CIF

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol: SC-XRD
  • Crystal Selection and Mounting: A suitable single crystal of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (typically 0.1-0.3 mm in size) is identified under a polarized light microscope. Causality: A single, defect-free crystal is essential for obtaining a clean diffraction pattern. The crystal is mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen (e.g., at 100 K). Causality: Cryo-cooling minimizes atomic vibrations and radiation damage from the X-ray beam, leading to higher resolution data.

  • Data Collection: The crystal is placed on a diffractometer equipped with a high-intensity X-ray source (e.g., Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., HyPix).[2] A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The raw images are processed to integrate the intensities of the Bragg reflections. The data is scaled and corrected for experimental factors like absorption.[2]

  • Structure Solution and Refinement: Software like SHELXT is used to solve the phase problem and generate an initial electron density map.[3] An atomic model is built into this map. The model is then refined against the experimental data using software like SHELXL, which iteratively adjusts atomic positions, and displacement parameters to minimize the difference between observed and calculated structure factors.[2][3]

Data Validation: Key Quality Metrics

The trustworthiness of a crystal structure is assessed through a series of universally accepted metrics.[3] These are automatically checked by services like the IUCr's checkCIF.[3] The following table presents key validation parameters and includes representative data from a closely related published structure, N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CCDC: 2280200), to serve as a benchmark.[2][4]

Parameter Description Acceptable Range Example Value[2]
Crystal System, Space Group Describes the symmetry of the crystal lattice.Consistent with diffraction data.Triclinic, P-1
Resolution (Å) The smallest distance between resolved features. Lower is better.< 1.0 Å for small molecules.0.81 Å (from (sin θ/λ)max of 0.633 Å⁻¹)
Completeness (%) The percentage of unique reflections measured.> 99%99.8%
R_int Measures the agreement between equivalent reflections.< 0.10 (10%)0.059
R1 [I > 2σ(I)] The conventional R-factor for "observed" data.< 0.05 (5%) for high-quality data.0.060
wR2 (all data) A weighted R-factor calculated on all data.< 0.15 (15%)0.184
Goodness-of-Fit (S) Should be close to 1.0.0.9 - 1.11.09
Δρ_max, Δρ_min (e Å⁻³) The largest peaks/holes in the final difference electron density map.< ±0.5 e Å⁻³0.34, -0.47

A low R-factor indicates a good fit between the model and the data.[5] The final difference electron density map should be largely featureless, indicating that the atomic model accounts for all the electron density in the crystal.

Part 2: Orthogonal Validation — Spectroscopic & Spectrometric Techniques

While SC-XRD provides the definitive solid-state structure, it is crucial to confirm that the bulk material corresponds to the single crystal selected and to understand the molecule's structure in the solution phase, which is more relevant for many biological applications.

Orthogonal_Validation_Workflow cluster_synthesis Synthesized Bulk Material cluster_techniques Analytical Techniques cluster_validation Structural Confirmation Bulk_Sample N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (Powder) HRMS HRMS (Confirms Formula) Bulk_Sample->HRMS NMR NMR Spectroscopy (Confirms Connectivity) Bulk_Sample->NMR XRD SC-XRD (Confirms 3D Structure) Bulk_Sample->XRD After crystallization Validated_Structure Validated Structure HRMS->Validated_Structure Data Consistent? NMR->Validated_Structure Data Consistent? XRD->Validated_Structure Data Consistent?

Caption: Complementary workflow for robust structural validation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for confirming the elemental composition of a molecule with high accuracy.

  • Principle: The technique measures the mass-to-charge ratio (m/z) of an ionized molecule. High-resolution instruments can provide masses accurate to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.

  • Experimental Protocol:

    • Sample Preparation: A small amount of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

    • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI), which is a soft technique that minimizes fragmentation.

    • Mass Analysis: The ions are separated by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

    • Data Analysis: The measured m/z of the molecular ion (e.g., [M+H]⁺) is compared to the calculated exact mass for the proposed formula.

  • Expected Data for C₈H₉N₃O₂: The calculated exact mass for the protonated molecule [C₈H₉N₃O₂ + H]⁺ is 196.0768. A measured value within 5 ppm of this would provide strong evidence for the correct elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining molecular structure in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Principle: NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

  • Experimental Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Causality: Deuterated solvents are used to avoid large interfering signals from the solvent protons.

    • Data Acquisition: The tube is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.

    • Data Processing: The raw data is Fourier transformed, phased, and calibrated.[1]

  • Expected ¹H NMR Data for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

    • Ethyl Group: A triplet signal (~1.2 ppm, 3H) for the -CH₃ group coupled to the -CH₂- group, and a quartet signal (~3.4 ppm, 2H) for the -CH₂- group coupled to the -CH₃ group.

    • Pyridazine Ring: Two distinct signals in the aromatic/vinylic region (~7-8 ppm, 2H) for the two protons on the dihydropyridazine ring.

    • Amide NH: A broad singlet (could be anywhere from ~8-10 ppm, 1H) for the amide proton.

Part 3: Comparative Analysis and Conclusion

A multi-faceted approach ensures that the assigned structure is correct in both the solid and solution states. The strengths of one technique compensate for the limitations of another.

Summary of Analytical Techniques
Feature Single-Crystal X-ray Diffraction (SC-XRD) NMR Spectroscopy High-Resolution Mass Spectrometry (HRMS)
Information Yield Absolute 3D structure, bond lengths/angles, packingAtomic connectivity, chemical environment, stereochemistry[1]Molecular formula, isotopic distribution
Sample Phase Solid (single crystal)[1]Liquid (solution)[1]Solid or Liquid
Resolution Atomic (<1 Å)[1]AtomicMolecular
Key Limitation Requires high-quality single crystals, which can be difficult to grow.Requires a soluble sample and provides no information on crystal packing.Provides no information on connectivity or 3D structure.
Logical Framework for Validation

The validation process should follow a logical progression, with each step building confidence in the structural assignment.

Validation_Logic Start Proposed Structure of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Step1 Step 1: Compositional Analysis (HRMS) Start->Step1 Confirm Molecular Formula Step2 Step 2: Connectivity Analysis (1H & 13C NMR) Step1->Step2 Confirm Atom-Atom Bonds Step3 Step 3: Definitive 3D Structure (SC-XRD) Step2->Step3 Determine Absolute Structure & Conformation Conclusion Structurally Validated Compound Step3->Conclusion Final Confirmation

Caption: Logical flow for comprehensive structural validation.

Conclusion

The structural validation of a novel compound like N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a cornerstone of rigorous scientific research. While single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional structure in the solid state, its findings must be supported and contextualized by orthogonal techniques. High-resolution mass spectrometry provides definitive confirmation of the molecular formula, while NMR spectroscopy elucidates the atomic connectivity and solution-state structure.

By following the integrated workflow and adhering to the stringent validation metrics outlined in this guide, researchers can establish a self-validating system that ensures the structural integrity of their compound. This multi-technique approach provides the highest level of confidence, creating a solid foundation for subsequent investigations into the molecule's chemical, physical, and biological properties.

References

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • PubMed. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Library of Medicine. [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • Thakral, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1847-1857. [Link]

  • Moore, C. E. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads. Chemistry – A European Journal. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Proteinstructures.com. Validation and Quality Assessment of X-ray Protein Structures. [Link]

  • Velankar, S., & Kleywegt, G. J. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 163–175. [Link]

  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(7). [Link]

  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 758-761. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • Tu, N., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(7). [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Stability of Dihydropyridazine-3-carboxamide Analogs

Introduction: The Critical Role of Stability in Developing Dihydropyridazine-3-carboxamide Analogs The dihydropyridazine-3-carboxamide scaffold is a promising heterocyclic system in modern medicinal chemistry. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Developing Dihydropyridazine-3-carboxamide Analogs

The dihydropyridazine-3-carboxamide scaffold is a promising heterocyclic system in modern medicinal chemistry. Its structural features suggest potential for a wide range of biological activities, making its analogs attractive candidates for drug discovery programs.[1][2] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being the molecule's stability. A compound's susceptibility to degradation under chemical or metabolic stress can dictate its shelf-life, bioavailability, and potential for toxicity.[3] Therefore, a rigorous and comparative assessment of stability is not just a regulatory requirement but a cornerstone of rational drug design.

This guide provides an in-depth technical framework for conducting a comparative stability study of dihydropyridazine-3-carboxamide analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both chemical and metabolic stability assessment, and present illustrative data for a hypothetical set of analogs: Analog A , Analog B , and Analog C .

Part 1: Chemical Stability Profiling Through Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate exposure of a drug substance to conditions more severe than accelerated stability testing.[4][5][6] Its purpose is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[4][5][6] This information is crucial for developing stability-indicating analytical methods, which are a regulatory necessity.[5][7]

Core Experimental Workflow for Forced Degradation

The following workflow provides a robust framework for assessing the chemical stability of dihydropyridazine-3-carboxamide analogs.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of Analogs A, B, C (e.g., 1 mg/mL in acetonitrile) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid Expose aliquots base Base Hydrolysis 0.1 M NaOH, 60°C prep->base Expose aliquots ox Oxidation 3% H2O2, RT prep->ox Expose aliquots therm Thermal 80°C, solid & solution prep->therm Expose aliquots photo Photolytic ICH Q1B light exposure prep->photo Expose aliquots quench Neutralize/Quench Reactions acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze by HPLC-UV/MS quench->hplc quant Quantify % Degradation hplc->quant id Identify Degradants hplc->id

Caption: Forced Degradation Experimental Workflow.

Detailed Protocols for Stress Conditions

For each condition, a control sample (drug substance in the same solvent system without the stressor) should be analyzed concurrently. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of the initial stages of decomposition.[6]

1. Acidic and Basic Hydrolysis:

  • Rationale: The dihydropyridazine ring and the carboxamide functional group are susceptible to hydrolysis under acidic or basic conditions. This test evaluates the stability of the compound across a range of pH values that it might encounter during formulation or in vivo.[8][9]

  • Protocol:

    • To separate vials, add an aliquot of the stock solution of each analog.

    • Add an equal volume of 0.2 M HCl (for acidic) or 0.2 M NaOH (for basic) to achieve a final acid/base concentration of 0.1 M.

    • Incubate the vials in a water bath at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the samples (add an equimolar amount of NaOH for the acid sample and HCl for the base sample).

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

2. Oxidative Degradation:

  • Rationale: The dihydropyridazine ring is structurally similar to dihydropyridines, which are known to be susceptible to oxidation, leading to aromatization.[1][2][10][11] This test assesses the compound's susceptibility to oxidative stress.

  • Protocol:

    • To separate vials, add an aliquot of the stock solution of each analog.

    • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Keep the vials at room temperature, protected from light.

    • Withdraw samples at predetermined time points.

    • Analyze directly by HPLC or dilute with the mobile phase if necessary.

3. Thermal Degradation:

  • Rationale: This test evaluates the stability of the compound at elevated temperatures, which is important for determining appropriate storage and shipping conditions.[12]

  • Protocol:

    • For solid-state stability, place a small amount of the solid drug substance in a vial and heat it in an oven at 80°C.

    • For solution-state stability, prepare a solution of the drug in a suitable solvent (e.g., water:acetonitrile 50:50) and heat at 80°C.

    • Withdraw samples at predetermined time points. For the solid sample, dissolve it in a suitable solvent before analysis.

4. Photodegradation:

  • Rationale: Many heterocyclic compounds, particularly those with dihydropyridine-like structures, are sensitive to light.[1][10][11] Photostability testing is an essential part of the stability assessment as per ICH guideline Q1B.

  • Protocol:

    • Expose the drug substance (both solid and in solution) to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Comparative Chemical Stability Data (Hypothetical)

The results from the forced degradation studies can be summarized in a table for easy comparison.

Stress Condition (24h)Analog A (% Degradation)Analog B (% Degradation)Analog C (% Degradation)Major Degradation Product(s)
0.1 M HCl, 60°C8.515.24.1Hydrolysis of carboxamide
0.1 M NaOH, 60°C12.325.87.9Hydrolysis of carboxamide and potential ring opening
3% H₂O₂, RT18.910.59.8Aromatized pyridazine analog
80°C (Solution)5.17.82.5Minor oxidative and hydrolytic products
Photolytic (ICH Q1B)22.412.111.5Aromatized pyridazine analog

This data is illustrative and serves to demonstrate how results would be presented.

Potential Degradation Pathways

Based on the chemistry of related dihydropyridine and pyridazine systems, several degradation pathways can be hypothesized for the dihydropyridazine-3-carboxamide scaffold.

G cluster_pathways Degradation Pathways parent Dihydropyridazine-3-carboxamide Analog R1, R2, R3 substituents oxidation Oxidation Product Aromatized Pyridazine-3-carboxamide parent->oxidation  Oxidation (H₂O₂, Light) hydrolysis Hydrolysis Product Dihydropyridazine-3-carboxylic acid parent->hydrolysis  Hydrolysis (Acid/Base)

Caption: Hypothesized Chemical Degradation Pathways.

Part 2: Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] It is a critical parameter that influences a drug's half-life and oral bioavailability.[3] In vitro assays using liver microsomes or hepatocytes are the industry standard for early-stage assessment.[13][14][15]

Experimental Protocols for Metabolic Stability

1. Liver Microsomal Stability Assay:

  • Rationale: Liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.[16] This assay is a cost-effective, high-throughput method for assessing oxidative metabolism.

  • Protocol:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.

    • Add the test compound (Analog A, B, or C) at a low concentration (typically 1 µM) to the microsomal suspension and pre-incubate at 37°C.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Hepatocyte Stability Assay:

  • Rationale: Hepatocytes (liver cells) contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors, offering a more comprehensive picture of hepatic metabolism than microsomes.[13][16]

  • Protocol:

    • Incubate cryopreserved hepatocytes in a suitable medium at 37°C to allow them to recover.

    • Add the test compound to the hepatocyte suspension.

    • At various time points, take aliquots of the cell suspension and quench the metabolic activity with a cold organic solvent containing an internal standard.

    • Process and analyze the samples as described for the microsomal assay.

Comparative Metabolic Stability Data (Hypothetical)
AnalogMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/mg)
Analog A1592.412115.5
Analog B4530.84034.6
Analog C> 60< 23.1> 60< 23.1

This data is illustrative. A high CLint value suggests rapid metabolism and likely poor in vivo stability.

Potential Metabolic Hotspots

Identifying the sites on a molecule that are most susceptible to metabolism ("metabolic hotspots") is crucial for guiding structural modifications to improve stability.

G cluster_hotspots Potential Metabolic Hotspots parent Dihydropyridazine-3-carboxamide Core R1 R2 R3 oxidation Oxidative Metabolism (CYPs) oxidation:e->parent:r1  Aromatic Hydroxylation on R1 oxidation:e->parent:r2  N-dealkylation on R2 conjugation Conjugation (UGTs, SULTs) conjugation:e->parent:r3  Glucuronidation if R3 contains OH, NH2

Caption: Potential Metabolic Hotspots on the Scaffold.

Part 3: Synthesizing the Stability Profile for Candidate Selection

The ultimate goal of these studies is to build a comprehensive stability profile for each analog, enabling a data-driven decision on which candidates to advance.

Overall Stability Assessment Workflow

G start Synthesize Analogs A, B, C chem_stab Forced Degradation Studies start->chem_stab met_stab In Vitro Metabolic Stability start->met_stab data_analysis Analyze & Compare Data chem_stab->data_analysis met_stab->data_analysis decision Select Candidate(s) for In Vivo PK Studies data_analysis->decision

Caption: Workflow for Stability-Guided Candidate Selection.

Interpretation and Next Steps

Based on our hypothetical data:

  • Analog A: Shows significant degradation under oxidative and photolytic conditions, suggesting the dihydropyridazine ring is a liability. Its rapid metabolism in both microsomes and hepatocytes indicates a high risk of poor in vivo exposure.

  • Analog B: Exhibits considerable instability under basic conditions, which could be a concern for formulation. Its metabolic stability is moderate, an improvement over Analog A.

  • Analog C: Demonstrates the best overall chemical stability profile. Crucially, it is highly stable in both microsomal and hepatocyte assays, suggesting a low intrinsic clearance and a higher probability of achieving good in vivo exposure.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative stability assessment of dihydropyridazine-3-carboxamide analogs. By integrating forced degradation studies with in vitro metabolic assays, researchers can build a detailed understanding of a compound's liabilities. This knowledge is not only vital for selecting the most promising candidates for progression but also for intelligently designing new analogs with enhanced stability profiles, ultimately accelerating the path to a successful drug candidate.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. (2025).
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (2017).
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed. (n.d.).
  • Metabolic stability - Admeshop. (n.d.). Admeshop.
  • Medicinal Chemistry - ResearchGate. (2015).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines - PMC. (n.d.).
  • Bioanalytical Method Validation. (n.d.). U.S.
  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC. (n.d.).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Forced Degradation – A Review - Biomedical Journal of. (2022). Biomedical Journal of Scientific & Technical Research.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). SciSpace.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.).
  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed. (2018).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - Semantic Scholar. (2023). Semantic Scholar.
  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022). MDPI.
  • THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. (2006). Acta Poloniae Pharmaceutica.
  • Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK. (2024). WuXi AppTec.
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). Current Organic Chemistry.
  • Bioanalytical Method Validation: A Comprehensive Review - International Journal of Pharmaceutical Sciences Review and Research. (2019). International Journal of Pharmaceutical Sciences Review and Research.
  • A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candid
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023). WuXi AppTec.
  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed. (n.d.).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2024).
  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - MDPI. (2025). MDPI.
  • (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate. (n.d.).

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Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Executive Summary & Chemical Profile[1][2][3] N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a nitrogen-rich heterocyclic compound, typically utilized as a pharmaceutical intermediate in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a nitrogen-rich heterocyclic compound, typically utilized as a pharmaceutical intermediate in the synthesis of bioactive agents (e.g., kinase inhibitors or herbicides).[1]

As a research-grade compound, it often lacks a comprehensive toxicological monograph.[1] Therefore, under the Precautionary Principle , it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.[1] Its structural analogs (pyridazine derivatives) possess known aquatic toxicity and persistence in soil/water matrices.

Chemical Identity & Inferred Properties
PropertyDetailOperational Implication
Chemical Structure Pyridazine ring with a ketone (pos 6) and ethyl-carboxamide (pos 3).[2][3]Nitrogen-rich; potential for NOx generation during combustion.
Physical State Solid (Crystalline powder).Inhalation hazard (dust); requires HEPA filtration.
Solubility Moderate solubility in polar organic solvents (DMSO, MeOH).[1]Bioavailability risk if solubilized; readily moves through aquatic systems.[4]
Stability Stable under ambient conditions. Hydrolyzes in strong acid/base.Do not dispose of via sanitary sewer. Persistent in environment.
Hazard Class (Inferred) Irritant (Skin/Eye/Resp).[2] Potential STOT (Specific Target Organ Toxicity).[2]Default to RCRA Hazardous Waste.

Personal Protective Equipment (PPE) Matrix

Trust in safety comes from redundancy. The following PPE standards are non-negotiable for handling this compound in quantities >10mg.

  • Respiratory: N95 (minimum) for solid handling; P100/HEPA respirator for spill cleanup.

  • Dermal: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (Extended cuff, >5 mil) or Neoprene.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling due to airborne particulate risks.

  • Body: Tyvek® lab coat or disposable coveralls to prevent clothing contamination.

Waste Segregation & Disposal Workflow

Core Directive: This compound must never enter the municipal water supply. Pyridazine rings are notoriously difficult for standard wastewater treatment plants to degrade.

Validated Disposal Streams

All waste containing N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide must be routed to High-Temperature Incineration .[1]

DOT Diagram 1: Waste Decision Logic

This decision tree illustrates the segregation logic required to prevent regulatory violations (RCRA) and chemical incompatibility.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquors, Wash Solvents) StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid' Solid->SolidContainer FinalDest FINAL DISPOSAL: High-Temp Incineration (Destruction Efficiency >99.99%) SolidContainer->FinalDest HalogenCheck Contains Halogens? (DCM, Chloroform) Liquid->HalogenCheck StreamA Stream A: Halogenated Organic (Waste Code F002/D001) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic (DMSO, Methanol - D001) HalogenCheck->StreamB No StreamA->FinalDest StreamB->FinalDest

Figure 1: Decision logic for segregating pyridazine wastes. Note that both liquid streams ultimately lead to incineration, but they must be separated at the source to prevent incompatible solvent reactions.[1]

Step-by-Step Disposal Protocol
  • Characterization: Assign the waste profile. If the compound is in a solvent mixture (e.g., DMSO), the solvent usually dictates the primary RCRA waste code (e.g., D001 for Ignitable).[1]

  • Containerization:

    • Solids: Use wide-mouth High-Density Polyethylene (HDPE) jars. Double-bag contaminated wipes/gloves before placing them in the jar.

    • Liquids: Use amber glass or HDPE carboys. Leave 10% headspace for expansion.

  • Labeling:

    • Must read: "Hazardous Waste - [Solvent Name] contaminated with N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide."[1]

    • Mark hazards: "Toxic," "Irritant."[1]

  • Storage: Store in a Satellite Accumulation Area (SAA) secondary containment tray until pickup.

Spill Response Protocol

In the event of a powder spill, aerosolization is the primary risk.[1] Do not dry sweep.[5]

DOT Diagram 2: Spill Mitigation Loop

SpillResponse Assess 1. Assess & Evacuate (Isolate Area) PPE 2. Don PPE (Resp protection critical) Assess->PPE Contain 3. Wet Containment (Cover with solvent-dampened pads) PPE->Contain Clean 4. Wipe & Decontaminate (Soap/Water wash) Contain->Clean Dispose 5. Bag & Tag (Treat as Haz Waste) Clean->Dispose Dispose->Assess Verify Decon

Figure 2: Closed-loop response for solid spills.[1] The dashed line indicates a verification step (e.g., UV visualization if fluorescent, or wipe test) before reopening the area.[1]

Actionable Steps:

  • Dampen: Gently cover the powder spill with paper towels soaked in an inert solvent (e.g., Isopropanol) or water to prevent dust generation.

  • Scoop: Use a plastic scoop or dustpan to lift the wet material.

  • Wash: Clean the surface with a detergent solution (Surfactant) to lift organic residues.

  • Verify: If the compound is UV-active (common for pyridazines), check the surface with a UV lamp to ensure no residue remains.

Regulatory & Compliance Context

While this specific CAS may not be explicitly listed on the EPA "P" or "U" lists, it falls under the "Characteristic Waste" definition if it exhibits toxicity, or more commonly, under the "Mixture Rule" when dissolved in hazardous solvents.[1]

  • RCRA (USA): Dispose of as hazardous waste. Do not treat as solid sanitary waste.[5]

  • REACH (EU): Treat as a substance of "Very High Concern" (SVHC) pending full registration data due to potential persistence.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridazine-3-carboxamide derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Part 1: Executive Safety Summary & Risk Profile[1] N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a nitrogen-containing heterocyclic scaffold often used as an intermediate in the synthesis of bioactive pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Risk Profile[1]

N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a nitrogen-containing heterocyclic scaffold often used as an intermediate in the synthesis of bioactive pharmaceuticals (e.g., COX-2 inhibitors, calcium sensitizers, or JNK2 inhibitors) and agrochemicals .[1]

Because specific toxicological data (LD50, mutagenicity) for this exact N-ethyl amide derivative may be limited in public literature, Universal Precautions for Novel Pharmacophores must be applied.[1] You must assume the compound possesses the irritant properties of its ester analogs (H315, H319, H335) and the potential biological potency of the pyridazinone class .[1]

Core Hazard Identification
Hazard TypeRisk AssessmentMechanism of Action
Inhalation HIGH Fine crystalline powders in this class are electrostatic.[1] Inhalation of dust allows rapid systemic absorption via alveolar capillaries.
Dermal MODERATE Pyridazinones are generally lipophilic.[1] When dissolved in organic solvents (DMSO, DCM), skin permeation rates increase significantly.[1]
Ocular HIGH Amide/Ketone functional groups can cause severe irritation or corneal opacity upon direct contact.[1]
Sensitization UNKNOWN Nitrogen heterocycles are frequent sensitizers.[1] Repeated exposure may trigger anaphylactic responses.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the physical state of the material during your specific operation.

The "Barrier-in-Depth" PPE System[1]
Body AreaSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Extraction)Spill Cleanup (Emergency)
Respiratory Engineering Control Primary: Work inside a certified Chemical Fume Hood.[1] PPE: N95 or Surgical Mask (to prevent product contamination).[1]Engineering Control Primary: Fume Hood. PPE: Surgical Mask.Mandatory: P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator) if outside hood.[1]
Hand Protection Double Nitrile Gloves (min 5 mil thickness).[1] Change frequency: Every 2 hours or immediately upon splash.[1]Laminate Film (Silver Shield) liners under Nitrile gloves if using permeating solvents (DCM, THF).[1]Double Nitrile (Outer glove extended cuff).[1]
Eye/Face Chemical Safety Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for powders.[1]Chemical Safety Goggles + Face Shield if working with pressurized glassware or >500mL volumes.[1]Chemical Safety Goggles.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Disposable).[1]Lab Coat + Chemical Resistant Apron (Rubber/Neoprene).[1]Tyvek Coverall (Type 5/6).[1]

Critical Scientist Insight: Why Tyvek sleeves? The wrist gap between the glove and lab coat is the #1 point of exposure during weighing.[1] Disposable sleeves bridge this gap and prevent powder accumulation on your wrists.[1]

Part 3: Operational Protocols

Workflow 1: Weighing & Transfer (The Highest Risk Step)

Goal: Eliminate static-driven dust dispersion.[1]

  • Preparation:

    • Place an Ionizing Fan or static eliminator bar inside the fume hood 10 minutes prior to work.[1] Pyridazine derivatives are prone to static charge.

    • Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up).[1]

  • The "Closed Transfer" Method:

    • Tare your receiving vessel (flask/vial) with its cap loosely on.[1]

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Technique: Do not dump powder. Gently tap the spatula against the inner wall of the receiving vessel to slide the solid down.

  • Decontamination:

    • Immediately wipe the exterior of the source container with a Kimwipe dampened in Ethanol/Water (70:30) before returning it to storage.

Workflow 2: Reaction & Solubilization

Goal: Prevent "Carrier Effect" absorption.

  • Solvent Choice Warning: If dissolving in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) , be aware that these solvents act as carriers, transporting the chemical through intact nitrile gloves and skin.[1]

    • Action: If using DMSO/DMF, you must wear laminate (Silver Shield) glove liners.[1]

  • Temperature Control:

    • Pyridazinone carboxamides can undergo hydrolysis at high temperatures or extreme pH. Maintain neutral pH where possible to prevent degradation into potentially more toxic hydrazine byproducts.[1]

Part 4: Emergency & Disposal Logic

Biological Signaling & Toxicity Pathway

Understanding why we protect ourselves: Pyridazinone derivatives often target specific kinase pathways (e.g., JNK2, p38 MAPK) or COX enzymes.[1] Unintended absorption can disrupt cellular signaling cascades, leading to systemic inflammation or cardiac sensitization .[1]

Decision Logic: Exposure Response

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Clothing 2. Wash Soap/Water (15 min) 3. Do NOT use Alcohol Skin->Act_Skin Act_Eye 1. Flush Eye Wash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Support Respiration 3. Medical Monitoring (Pulmonary) Inhale->Act_Inhale Report Report to EHS & Retain SDS for Medic Act_Skin->Report Act_Eye->Report Act_Inhale->Report

Caption: Immediate response decision tree for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exposure.

Disposal Protocol
  • Solid Waste: Collect all contaminated solids (gloves, mats, paper towels) in a dedicated "Hazardous Solid Waste" bag.[1] Label as "Toxic Organic Solid."[1]

  • Liquid Waste:

    • Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used.

    • Do not mix with oxidizers (e.g., Nitric Acid) as amides can react violently.[1]

  • Deactivation: For surface cleaning, use a 10% bleach solution followed by a water rinse.[1] The hypochlorite helps oxidize and break down the heterocyclic ring structure.[1]

References

  • PubChem. (2025).[1][2] Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CID 9124994) - Safety and Hazards.[1][2] National Library of Medicine. [Link][1]

  • Li, W., et al. (2023).[1] Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury.[1][3][4] Journal of Medicinal Chemistry.[4] [Link][1][4]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

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